Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(oxan-4-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(12)7-9(11)8-3-5-13-6-4-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFKRDIPKNVADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630963 | |
| Record name | Ethyl 3-(oxan-4-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856414-68-1 | |
| Record name | Ethyl 3-(oxan-4-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(oxan-4-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and predicted spectral data for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. This β-keto ester is a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds relevant to drug discovery.
Core Chemical Properties
Quantitative data for this compound is summarized below. It should be noted that while some physical properties are available as predictions from chemical databases, experimental data is not widely published.
| Property | Value | Source |
| CAS Number | 856414-68-1 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₆O₄ | Commercial Suppliers |
| Molecular Weight | 200.23 g/mol | Commercial Suppliers |
| Physical Form | Liquid or Solid | Conflicting supplier information |
| Purity | ≥95% | Commercial Suppliers |
| Boiling Point | 287.7 ± 30.0 °C (Predicted) | [ChemicalBook[1]] |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [ChemicalBook[1]] |
| Storage | 2-8°C, Sealed in dry conditions | Commercial Suppliers |
| IUPAC Name | ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate | Commercial Suppliers |
Synthesis and Experimental Protocols
Diagram of Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of Ethyl tetrahydropyran-4-carboxylate (Precursor)
This multi-step precursor synthesis is based on established methods for creating the tetrahydropyran-4-carboxylic acid core structure.[2]
Step 1a: Cyclization to form Diethyl tetrahydropyran-4,4-dicarboxylate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a suitable solvent like toluene, add diethyl malonate.
-
Heat the mixture and add bis(2-chloroethyl) ether dropwise.
-
Reflux the reaction mixture until completion (monitored by TLC or GC).
-
After cooling, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl tetrahydropyran-4,4-dicarboxylate.
Step 1b: Hydrolysis and Decarboxylation to form Tetrahydropyran-4-carboxylic acid
-
Hydrolyze the crude diester from the previous step using an excess of aqueous sodium hydroxide with heating.
-
After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
The resulting tetrahydropyran-4,4-dicarboxylic acid is then decarboxylated by heating in a high-boiling solvent like xylene or paraffin oil at 120-130°C until gas evolution ceases.[2]
-
The crude tetrahydropyran-4-carboxylic acid can be purified by recrystallization or distillation.
Step 1c: Esterification to form Ethyl tetrahydropyran-4-carboxylate
-
Dissolve the tetrahydropyran-4-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours (monitored by TLC).
-
After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ethyl tetrahydropyran-4-carboxylate by vacuum distillation.
Part 2: Claisen Condensation to form this compound
This procedure is based on the general principles of the mixed Claisen condensation.[3][4]
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this, add a mixture of ethyl tetrahydropyran-4-carboxylate (from Part 1) and an equimolar amount of ethyl acetate.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Acidify the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to a pH of ~5-6.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Diagram of Proposed Reaction Mechanism
Caption: Key steps in the Claisen condensation mechanism for the synthesis.
Predicted Spectroscopic Data
As experimental spectra are not publicly available, the following data has been predicted based on the chemical structure of this compound. This information is intended to aid in the characterization of the synthesized product.
Predicted ¹H NMR Spectrum (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | q | 2H | -OCH₂ CH₃ |
| ~3.95 | m | 2H | -O-CH₂ - (axial, THP ring) |
| ~3.50 | s | 2H | -C(=O)-CH₂ -C(=O)- |
| ~3.40 | m | 2H | -O-CH₂ - (equatorial, THP ring) |
| ~2.80 | m | 1H | -C(=O)-CH - (THP ring) |
| ~1.80 | m | 4H | -CH₂ -CH-CH₂ - (THP ring) |
| ~1.25 | t | 3H | -OCH₂CH₃ |
Note: The methylene protons of the tetrahydropyran (THP) ring are diastereotopic and are expected to show complex splitting patterns. The methylene protons alpha to the ester and ketone are part of a β-keto ester system and may exhibit keto-enol tautomerism, which would result in different chemical shifts and potentially the appearance of an enolic proton signal.
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~202 | C =O (Ketone) |
| ~167 | C =O (Ester) |
| ~67 | -O-C H₂- (THP ring) |
| ~61 | -OC H₂CH₃ |
| ~49 | -C(=O)-C H₂-C(=O)- |
| ~45 | -C(=O)-C H- (THP ring) |
| ~28 | -C H₂-CH-C H₂- (THP ring) |
| ~14 | -OCH₂C H₃ |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-2850 | C-H stretch (alkane) |
| ~1745 | C=O stretch (ester) |
| ~1715 | C=O stretch (ketone) |
| ~1100 | C-O stretch (ether and ester) |
This guide provides a foundational understanding of this compound for its application in research and development. The provided synthetic protocol and predicted spectral data offer a strong starting point for its preparation and characterization in a laboratory setting.
References
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate CAS number 856414-68-1
An In-depth Technical Guide to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate (CAS Number: 856414-68-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile β-keto ester of significant interest in synthetic organic chemistry. Its structural motifs, the tetrahydropyran ring and the β-keto ester functionality, are prevalent in numerous biologically active molecules and natural products. This technical guide provides a comprehensive overview of its chemical properties, a plausible experimental protocol for its synthesis, and a discussion of its potential applications in drug discovery and medicinal chemistry. While specific experimental data for this compound is not widely published, this guide consolidates available information and provides a strong theoretical and practical foundation for researchers working with this and related molecules.
Introduction
This compound, with CAS number 856414-68-1, belongs to the class of β-keto esters. These compounds are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement confers unique reactivity, making them valuable intermediates in a variety of carbon-carbon bond-forming reactions.
The presence of a tetrahydropyran (THP) ring is also noteworthy. The THP moiety is a common scaffold in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. It can also serve as a bioisostere for other cyclic systems. The combination of the reactive β-keto ester and the pharmaceutically relevant THP ring makes this compound a valuable building block for the synthesis of novel therapeutic agents.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 856414-68-1 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate |
| Appearance | Liquid (predicted) |
| Boiling Point | 287.7 ± 30.0 °C (Predicted) |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C, Sealed in a dry environment |
Synthesis Protocol
Reaction: Claisen Condensation of Ethyl tetrahydropyran-4-carboxylate with Ethyl acetate.
3.1. Materials and Reagents
-
Ethyl tetrahydropyran-4-carboxylate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
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Anhydrous ethanol (if using NaOEt) or anhydrous tetrahydrofuran (THF) (if using NaH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
3.2. Experimental Procedure
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Base and Solvent: Sodium ethoxide (1.1 equivalents) is dissolved in anhydrous ethanol. Alternatively, sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) is suspended in anhydrous THF.
-
Addition of Esters: A mixture of Ethyl tetrahydropyran-4-carboxylate (1.0 equivalent) and an excess of ethyl acetate (acting as both reactant and solvent, or in a 1:1 molar ratio if THF is the solvent) is added dropwise to the base solution at room temperature with vigorous stirring.
-
Reaction: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M HCl to neutralize the excess base. The aqueous layer should be acidic to litmus paper.
-
Extraction: The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
3.3. Logical Workflow of the Synthesis
Caption: Workflow for the synthesis of this compound.
Potential Applications in Drug Discovery and Development
While specific biological activities of this compound are not documented, its structural components suggest significant potential as a scaffold or intermediate in drug discovery.
4.1. Role of the β-Keto Ester Moiety
β-Keto esters are versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are fundamental to many pharmaceutical agents. The acidic α-proton and the two electrophilic carbonyl carbons allow for a variety of chemical transformations.
4.2. Significance of the Tetrahydropyran Ring
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can:
-
Improve Pharmacokinetic Properties: The oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility and absorption.
-
Enhance Target Binding: The rigid cyclic structure can help in orienting other functional groups for optimal interaction with a biological target.
-
Serve as a Bioisostere: It can replace other cyclic structures, such as cyclohexane or piperidine, to fine-tune the properties of a lead compound.
4.3. Potential Therapeutic Areas
Given the prevalence of the tetrahydropyran motif in modern pharmaceuticals, derivatives of this compound could potentially be explored for the development of agents targeting a wide range of diseases, including but not limited to:
-
Oncology
-
Infectious diseases
-
Neurological disorders
4.4. Logical Relationship in Drug Discovery
Caption: Role of the title compound in the drug discovery process.
Safety Information
Based on available supplier safety data sheets, this compound should be handled with care in a laboratory setting.
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a chemical compound with significant untapped potential for researchers in organic synthesis and drug development. While detailed experimental and biological data remain to be published, its constituent parts—the versatile β-keto ester and the pharmaceutically important tetrahydropyran ring—mark it as a valuable building block. The synthetic protocol outlined in this guide provides a reliable starting point for its preparation. Further research into the reactivity and biological applications of this compound is warranted and could lead to the discovery of novel molecules with therapeutic value.
An In-depth Technical Guide to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a beta-keto ester containing a tetrahydropyran moiety. This bifunctional molecule holds potential as a versatile building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmacologically active agents. Its structural features, combining a reactive β-keto ester system with a saturated heterocyclic ring, make it an attractive scaffold for introducing polarity and specific steric bulk in drug design. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed, analogous experimental protocol for its synthesis, and predicted spectroscopic data to facilitate its use in research and development.
Molecular Structure and Properties
This compound possesses a central β-dicarbonyl functionality, which imparts significant chemical reactivity, flanked by an ethyl ester group and a tetrahydropyran-4-yl substituent.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 856414-68-1 | [1] |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Predicted Boiling Point | 287.7 ± 30.0 °C | [1] |
| Predicted Density | 1.101 ± 0.06 g/cm³ | [1] |
| Physical Form | Predicted to be a liquid or low-melting solid | [2] |
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Experimental Protocols: Synthesis
Reaction Scheme:
Caption: Proposed synthesis via Claisen condensation.
Detailed Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of tetrahydropyran-4-yl methyl ketone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous ethanol is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 3-4, while cooling in an ice bath.
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra, the following data is predicted based on the molecular structure and typical values for similar compounds.
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | - Ethyl group: Triplet (~1.3 ppm, 3H, -CH₃) and a quartet (~4.2 ppm, 2H, -OCH₂-).- Methylene group (α to carbonyls): Singlet (~3.5 ppm, 2H, -COCH₂CO-).- Tetrahydropyran ring: Multiplets in the range of ~1.6-1.9 ppm (4H, axial and equatorial protons at C2 and C6) and ~3.4-4.0 ppm (5H, methine proton at C4 and axial and equatorial protons at C3 and C5). |
| ¹³C NMR | - Ethyl group: ~14 ppm (-CH₃) and ~61 ppm (-OCH₂-).- Ester carbonyl: ~168 ppm.- Keto carbonyl: ~202 ppm.- Methylene group (α to carbonyls): ~50 ppm.- Tetrahydropyran ring: ~30-35 ppm (C2, C6), ~40-45 ppm (C3, C5), and ~65-70 ppm (C4). |
| IR (Infrared) | - C=O stretching (ester): ~1740 cm⁻¹.- C=O stretching (ketone): ~1715 cm⁻¹.- C-O stretching (ether and ester): ~1100-1300 cm⁻¹.- C-H stretching (alkane): ~2850-2960 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 200.10.- Major Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 155), loss of the ethyl group (-C₂H₅, m/z = 171), and fragments corresponding to the tetrahydropyranoyl cation (m/z = 113) and the ethyl acetoacetate cation (m/z = 131). |
Applications in Drug Development and Research
The unique combination of a reactive β-keto ester and a tetrahydropyran ring makes this compound a valuable intermediate in medicinal chemistry.
-
Scaffold for Heterocycle Synthesis: The β-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocycles, such as pyrimidines, pyrazoles, and isoxazoles, which are prevalent in many drug molecules.
-
Introduction of a Polar Moiety: The tetrahydropyran ring is often used as a polar, non-aromatic substituent in drug design to improve physicochemical properties such as solubility and metabolic stability.
-
Building Block for Complex Molecules: This compound can serve as a key building block in the multi-step synthesis of more complex natural products or designed bioactive molecules.
Conclusion
This compound is a chemical entity with significant potential for applications in synthetic and medicinal chemistry. This guide provides the foundational information required for its synthesis, characterization, and utilization in research and drug development endeavors. While experimental data is currently limited, the provided analogous protocols and predicted spectroscopic information offer a solid starting point for its practical application.
References
In-depth Technical Guide: Spectroscopic Data for Ethyl 3-oxo-3-phenylpropanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Ethyl 3-oxo-3-phenylpropanoate, which exists in a tautomeric equilibrium between its keto and enol forms.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |
| 1.23 | t | 3H | -OCH₂CH ₃ | -OCH₂CH ₃ |
| 3.87 | s | 2H | -C(=O)CH ₂C(=O)- | |
| 4.15 | q | 2H | -OCH ₂CH₃ | -OCH ₂CH₃ |
| 5.30 | s | 1H | =CH - | |
| 7.26 | m | 5H | Ar-H | Ar-H |
| 12.41 | s | 1H | -OH |
t = triplet, q = quartet, s = singlet, m = multiplet
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 75 MHz
| Chemical Shift (δ) ppm | Assignment (Keto/Enol Carbon) |
| 14.1 | -OCH₂C H₃ |
| 45.8 | -C(=O)C H₂C(=O)- (Keto) |
| 61.5 | -OC H₂CH₃ |
| 90.1 | =C H- (Enol) |
| 127.1 | Aromatic C H |
| 128.7 | Aromatic C H |
| 133.9 | Aromatic C H |
| 134.5 | Aromatic ipso-C |
| 167.8 | -C =O (Ester) |
| 174.0 | -C =O (Enol Ketone) |
| 192.5 | -C =O (Keto) |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980 | C-H stretch | Aliphatic |
| ~1745 | C=O stretch | Ester (Keto form) |
| ~1715 | C=O stretch | Ketone (Keto form) |
| ~1640 | C=C stretch | Enol |
| ~1600 | C=C stretch | Aromatic |
Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 147 | [M - OCH₂CH₃]⁺ |
| 120 | [M - COOCH₂CH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of Ethyl 3-oxo-3-phenylpropanoate via Claisen Condensation
This protocol describes a standard laboratory procedure for the synthesis of the title compound.[1]
Materials:
-
Ethyl acetate
-
Ethyl benzoate
-
Sodium ethoxide
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (dilute)
-
Sodium chloride (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
A solution of ethyl acetate and ethyl benzoate in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The flask is cooled in an ice bath, and a solution of sodium ethoxide in ethanol is added dropwise with stirring.
-
After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction mixture is cooled, and the excess solvent is removed under reduced pressure.
-
The residue is acidified with dilute hydrochloric acid, leading to the precipitation of the crude product.
-
The crude product is extracted with diethyl ether. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude ethyl 3-oxo-3-phenylpropanoate.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: A sample of the purified compound is dissolved in deuterated chloroform (CDCl₃). The spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates.
Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
Technical Guide: 1H NMR Spectroscopic Analysis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a beta-keto ester of interest in synthetic chemistry and drug discovery. Its structural elucidation is critical for reaction monitoring, quality control, and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a primary analytical technique for this purpose. This guide provides an in-depth analysis of the expected 1H NMR spectrum of this compound, including a detailed experimental protocol for its acquisition.
Like other β-keto esters, this compound can exist in equilibrium between its keto and enol tautomeric forms. This tautomerism significantly influences the 1H NMR spectrum, often resulting in two sets of signals corresponding to each form. The ratio of the tautomers is dependent on factors such as the solvent and temperature.
Predicted 1H NMR Data
The following tables summarize the predicted 1H NMR data for both the keto and enol tautomers of this compound. These predictions are based on typical chemical shift values for similar functional groups and the analysis of related structures.
Keto Tautomer Data
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | ~1.25 | triplet | ~7.1 | 3H |
| H-b | ~4.15 | quartet | ~7.1 | 2H |
| H-c | ~3.50 | singlet | - | 2H |
| H-d | ~2.80 | multiplet | - | 1H |
| H-e | ~3.40 | multiplet | - | 2H |
| H-f | ~4.00 | multiplet | - | 2H |
| H-g | ~1.70 | multiplet | - | 4H |
Enol Tautomer Data
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a' | ~1.28 | triplet | ~7.1 | 3H |
| H-b' | ~4.20 | quartet | ~7.1 | 2H |
| H-h | ~5.10 | singlet | - | 1H |
| H-d' | ~2.50 | multiplet | - | 1H |
| H-e' | ~3.45 | multiplet | - | 2H |
| H-f' | ~4.05 | multiplet | - | 2H |
| H-g' | ~1.75 | multiplet | - | 4H |
| H-i (OH) | ~12.0 | broad singlet | - | 1H |
Experimental Protocol: 1H NMR Spectroscopy
This section details a standard procedure for acquiring a high-resolution 1H NMR spectrum of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can influence the keto-enol equilibrium.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.
-
Cap the NMR tube securely and gently invert it several times to ensure the sample dissolves completely and the solution is homogeneous.
2. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.
-
Acquire the 1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase the spectrum to ensure that all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the spectrum to determine the relative number of protons contributing to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.
Visualizations
Molecular Structure and Proton Labeling
The following diagram illustrates the keto and enol tautomers of this compound with protons labeled for NMR assignment.
Caption: Keto-enol tautomerism of the target molecule.
1H NMR Experimental Workflow
The logical flow of the experimental protocol is depicted in the diagram below.
Caption: Workflow for 1H NMR Spectroscopy.
An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. Due to the absence of experimentally derived ¹³C NMR data in publicly accessible databases, this document presents predicted chemical shifts generated from computational models. These predictions offer a valuable reference for the identification and structural elucidation of this compound in a laboratory setting. This guide also outlines a detailed, standard experimental protocol for acquiring ¹³C NMR spectra, alongside a structural diagram with carbon atom numbering for clear correlation with the spectral data.
Data Presentation: Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were computationally generated and are intended to serve as a baseline for experimental verification. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 14.2 |
| C2 | 61.5 |
| C3 | 167.0 |
| C4 | 49.5 |
| C5 | 202.5 |
| C6 | 45.8 |
| C7, C11 | 34.5 |
| C8, C10 | 68.0 |
| C9 | - |
Note: The prediction for C9 was not available from the utilized software. The numbering of the carbon atoms corresponds to the diagram presented below.
Experimental Protocol
This section details a standard methodology for the acquisition of a ¹³C NMR spectrum for a small organic molecule such as this compound.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 20-50 mg of this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: Utilize a nuclear magnetic resonance spectrometer operating at a frequency of 75 to 150 MHz for ¹³C nuclei.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered to correspond with the data presented in the table of predicted chemical shifts.
Caption: Chemical structure of this compound with carbon numbering.
IR spectrum of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
An In-depth Technical Guide to the Infrared Spectrum of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected infrared (IR) spectrum of this compound. Due to the presence of key functional groups, including a ketone, an ester, and a tetrahydropyran ring, the IR spectrum exhibits characteristic absorption bands that are crucial for structural elucidation and quality control in synthetic chemistry and drug development.
Predicted Infrared Spectral Data
The primary IR absorption peaks for this compound are predicted based on the characteristic frequencies of its constituent functional groups. As a β-keto ester, this compound is expected to exhibit distinct carbonyl stretching frequencies for both the ketone and ester moieties.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2950 - 2850 | Medium to Strong |
| C=O (Ester) | Stretching | 1750 - 1735 | Strong |
| C=O (Ketone) | Stretching | ~1715 | Strong |
| C-O (Ester) | Stretching | 1300 - 1000 | Strong, often two or more bands |
| C-O-C (Ether) | Stretching | 1150 - 1085 | Strong |
Interpretation of Key Spectral Features
The is characterized by several key absorption bands:
-
C-H Stretching: In the region of 2950-2850 cm⁻¹, strong to medium absorptions are expected due to the C-H stretching vibrations of the ethyl and tetrahydropyran alkyl groups.
-
Carbonyl (C=O) Stretching: This is the most diagnostic region of the spectrum for this molecule.
-
The ester carbonyl group typically shows a strong absorption band in the 1750-1735 cm⁻¹ range.[1][2][3]
-
The ketone carbonyl stretching vibration is expected to appear at a slightly lower wavenumber, around 1715 cm⁻¹, characteristic of saturated aliphatic ketones.[4][5][6] For β-keto esters, it is common to observe a doublet or a shoulder on the main C=O peak, representing the two different carbonyl environments.[7][8]
-
-
C-O Stretching: The spectrum will also display strong C-O stretching bands.
The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of bands unique to the molecule, arising from various bending and stretching vibrations.
Experimental Protocol for Infrared Spectroscopy
The following provides a generalized methodology for obtaining the IR spectrum of a liquid sample such as this compound.
Objective: To acquire a high-quality infrared spectrum of the analyte for functional group identification and structural verification.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample of this compound
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol)
-
Lens paper
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Perform a background scan with no sample in the beam path. This will record the spectrum of the atmosphere and the instrument optics, which will be subtracted from the sample spectrum.
-
If using salt plates, the background should be run with the clean, empty plates in the sample holder.
-
If using an ATR accessory, the background is run with the clean, empty crystal.
-
-
Sample Preparation:
-
Neat Liquid Film (using salt plates):
-
Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture.
-
Place one to two drops of the liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
-
ATR (Attenuated Total Reflectance):
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample (salt plates or ATR) into the sample holder of the spectrometer.
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add 16 to 32 scans.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Compare the observed peaks with the expected absorption frequencies for the functional groups present in this compound.
-
-
Cleaning:
-
Thoroughly clean the salt plates or ATR crystal with a suitable solvent and lens paper. Store the salt plates in a desiccator to prevent damage from moisture.
-
Visualization of Key Functional Groups and IR Regions
The following diagram illustrates the logical relationship between the primary functional groups of this compound and their characteristic regions of absorption in the infrared spectrum.
Caption: Key functional groups and their corresponding IR absorption regions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mass Spectrometry of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) behavior of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. Due to the absence of published mass spectra for this specific compound, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for β-keto esters and tetrahydropyran-containing molecules. The methodologies, data interpretation, and visualizations provided herein serve as a robust framework for the analysis of this and structurally related compounds in a research and drug development context.
Predicted Mass Spectrum and Fragmentation Data
Electron ionization at 70 eV is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[1] The fragmentation of this compound is predicted to be governed by cleavages alpha to the carbonyl groups and rearrangement reactions, characteristic of β-keto esters.[2][3][4]
The molecular ion (M+) is expected to be observed, though potentially at a low abundance due to the lability of the structure. The primary fragmentation pathways are anticipated to involve the loss of the ethoxy group, cleavage of the bond between the carbonyl and the tetrahydropyran ring, and rearrangements such as the McLafferty rearrangement.[2][3][5]
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Predicted Relative Abundance | Proposed Origin |
| 214 | [C11H18O4]+• (Molecular Ion) | Low | Intact Molecule |
| 169 | [C9H13O3]+ | Moderate | Loss of •OC2H5 (ethoxy radical) |
| 141 | [C7H9O3]+ | Moderate | Loss of •C4H9O (tetrahydropyranyl radical) |
| 115 | [C6H11O2]+ | High | Cleavage adjacent to the ester carbonyl |
| 85 | [C5H9O]+ | High (Base Peak) | Tetrahydropyranyl acylium ion |
| 57 | [C4H9]+ | Moderate | Fragmentation of the tetrahydropyran ring |
| 43 | [C2H3O]+ | High | Acetyl ion from the keto-ester moiety |
| 29 | [C2H5]+ | Moderate | Ethyl fragment from the ester |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This energetically unstable species then undergoes a series of cleavage and rearrangement reactions to yield the observed fragment ions. The key proposed fragmentation steps are visualized in the diagram below.
References
Physical properties of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
An In-depth Technical Guide on the Physical Properties of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is compiled from various chemical data sources to support research, development, and safety assessments involving this compound.
Chemical Identity
This compound is a chemical compound with the CAS number 856414-68-1.[1] It is also referred to as 3-OXO-3-(TETRAHYDRO-PYRAN-4-YL)-PROPIONIC ACID ETHYL ESTER.[1][2][3]
Summary of Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data where critical.
| Property | Value | Source |
| Molecular Formula | C10H16O4 | [1][2][3] |
| Molecular Weight | 200.23 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 287.7 ± 30.0 °C (Predicted) | [1][2] |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 123.3 ± 24.6 °C | [2] |
| Refractive Index | 1.457 | [2] |
| pKa | 10.32 ± 0.20 (Predicted) | [1] |
| Storage Temperature | Room temperature | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not available in the public domain. The provided boiling point, density, and pKa values are based on computational predictions.[1][2] For critical applications, it is recommended to determine these properties experimentally using standard laboratory procedures such as those outlined by the OECD Guidelines for the Testing of Chemicals.
Structural and Property Relationships
The following diagram illustrates the central role of the compound's structure in determining its various properties.
Caption: Key properties of this compound.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
Users should consult the full Safety Data Sheet (SDS) from their supplier for comprehensive safety and handling information. Standard laboratory practices, including the use of personal protective equipment (PPE), are recommended when handling this chemical.
References
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the boiling point of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a key physicochemical property for its application in research and development. This document outlines available data, presents a generalized experimental protocol for its determination, and illustrates the underlying principles governing this characteristic.
Physicochemical Data: Boiling Point
The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound (CAS Number: 856414-68-1), a definitive experimentally determined boiling point has not been identified in publicly available literature. However, a predicted value is available and summarized in the table below.
| Parameter | Value | Source |
| Predicted Boiling Point | 287.7 ± 30.0 °C | ChemicalBook[1], Guidechem[2] |
| CAS Number | 856414-68-1 | ChemicalBook[1] |
| Molecular Formula | C₁₀H₁₆O₄ | ChemicalBook[1] |
| Molecular Weight | 200.23 g/mol | ChemicalBook[1] |
Experimental Protocol for Boiling Point Determination
The following is a generalized experimental protocol for the determination of the boiling point of a high-boiling liquid like this compound, based on the capillary method using a Thiele tube. This method is suitable for small sample volumes.[3][4][5][6][7]
Materials and Apparatus:
-
Sample of this compound
-
Thiele tube
-
High-temperature heating oil (e.g., mineral oil or silicone oil)
-
Thermometer (with a range appropriate for the predicted boiling point)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or heating mantle
-
Safety goggles, lab coat, and heat-resistant gloves
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the liquid sample, this compound.
-
Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with heating oil to a level just above the side-arm junction.
-
Immersion: Carefully immerse the thermometer and the attached test tube into the oil bath of the Thiele tube. The sample in the test tube should be fully submerged in the oil.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube ensures uniform heating of the oil bath through convection currents.
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as the air trapped inside expands and escapes.
-
Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed exiting the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample. Record this temperature.
-
Safety Precautions: Always wear appropriate personal protective equipment. Handle the hot Thiele tube and oil with care to avoid burns.
Factors Influencing Boiling Point
The boiling point of a chemical compound is influenced by several intermolecular and intramolecular factors. A logical diagram illustrating these relationships is provided below.
Caption: Factors that influence the boiling point of a chemical compound.
References
- 1. 3-OXO-3-(TETRAHYDRO-PYRAN-4-YL)-PROPIONIC ACID ETHYL ESTER | 856414-68-1 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodology for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a key building block in modern organic synthesis and drug discovery.
Physicochemical Properties
The table below summarizes the key quantitative physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Boiling Point | 287.7 ± 30.0 °C (Predicted)[1][2] |
| Density | 1.101 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 10.32 ± 0.20 (Predicted)[1] |
| Flash Point | 123.3 ± 24.6 °C[2] |
| Refractive Index | 1.457[2] |
Experimental Protocols
Synthesis of this compound via Crossed Claisen Condensation
The synthesis of β-keto esters such as this compound is commonly achieved through a Claisen condensation.[2][3][4] In this case, a crossed Claisen condensation between ethyl tetrahydropyran-4-carboxylate and ethyl acetate, using a strong base like sodium ethoxide, is a viable synthetic route.
Materials:
-
Ethyl tetrahydropyran-4-carboxylate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
-
Base Suspension: Anhydrous ethanol is added to the flask, followed by the portion-wise addition of sodium ethoxide to form a suspension.
-
Addition of Reactants: A mixture of ethyl tetrahydropyran-4-carboxylate and ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide in ethanol at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Neutralization: After the reaction is complete, the mixture is cooled to room temperature, and the excess sodium ethoxide is neutralized by the slow addition of 1M hydrochloric acid until the pH is approximately 7.
-
Extraction: The resulting solution is transferred to a separatory funnel. The aqueous layer is extracted multiple times with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Determination of Freezing Point
For a substance that is liquid at room temperature, the freezing point is determined by cooling the substance until it solidifies.
Materials:
-
Sample of this compound
-
Test tube
-
Calibrated thermometer or thermocouple
-
Cooling bath (e.g., ice-salt mixture or a cryocooler)
-
Stirring rod or magnetic stirrer
Procedure:
-
Sample Preparation: A small amount of the liquid sample is placed in a clean, dry test tube.
-
Apparatus Setup: The test tube is immersed in a cooling bath. A calibrated thermometer or thermocouple is placed in the sample, ensuring the sensing part is fully submerged.
-
Cooling and Observation: The sample is cooled slowly while being gently stirred to ensure uniform temperature distribution.
-
Data Recording: The temperature is recorded at regular intervals. A plateau in the cooling curve, where the temperature remains constant as the substance solidifies, indicates the freezing point.
-
Confirmation: The temperature at which the last of the liquid solidifies is recorded as the freezing point of the substance. For a pure compound, the melting and freezing points should be identical.[5]
Visualizations
Reaction Mechanism and Workflow
The synthesis of this compound is a classic example of a crossed Claisen condensation. The general mechanism and the experimental workflow for its synthesis and subsequent purification are depicted below.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and purification.
References
An In-depth Technical Guide to the Solubility of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is an organic compound of interest in medicinal chemistry and drug discovery, often serving as a building block in the synthesis of more complex molecules. Its solubility is a critical parameter that influences reaction kinetics, purification strategies, and its ultimate utility in various applications, including its potential role in drug formulation. Understanding the solubility of this ester in a range of solvents is therefore of paramount importance for its effective handling and application in research and development.
Physicochemical Properties
Based on available data for the compound, also known as 3-OXO-3-(TETRAHYDRO-PYRAN-4-YL)-PROPIONIC ACID ETHYL ESTER, the following physicochemical properties have been predicted:
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 287.7 ± 30.0 °C |
| Density | 1.101 ± 0.06 g/cm³ |
| pKa | 10.32 ± 0.20 |
Note: These values are predicted and have not been experimentally verified in all cases.
Solubility Profile
Quantitative experimental data on the solubility of this compound in various solvents is not extensively documented. However, based on its chemical structure, a qualitative assessment suggests it is likely to be sparingly soluble in water and more soluble in common organic solvents. For illustrative purposes, a hypothetical solubility data table is presented below. Researchers are strongly encouraged to determine experimental values for their specific applications.
Table 1: Hypothetical Solubility Data of this compound at 25°C
| Solvent | Solubility ( g/100 mL) | Molarity (mol/L) |
| Water | < 0.1 (Estimated) | < 0.005 |
| Ethanol | > 10 (Estimated) | > 0.5 |
| Methanol | > 10 (Estimated) | > 0.5 |
| Acetone | > 10 (Estimated) | > 0.5 |
| Dichloromethane | > 10 (Estimated) | > 0.5 |
| Ethyl Acetate | > 10 (Estimated) | > 0.5 |
| Hexane | < 1 (Estimated) | < 0.05 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.1 (Estimated) | < 0.005 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the thermodynamic and kinetic solubility of organic compounds like this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[1][2][3]
Objective: To determine the equilibrium solubility of the test compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[4][5]
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visible.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[6]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Separate the dissolved compound from any undissolved solid. This can be achieved by either:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant.
-
Filtration: Filter the sample through a syringe filter. Ensure the filter material is compatible with the solvent and does not adsorb the compound.
-
-
Dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.[7][8]
-
Prepare a calibration curve using standard solutions of the compound to determine the concentration of the unknown sample.
-
Calculate the solubility in units such as mg/mL or mol/L.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[9][10][11][12][13]
Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent for UV-based methods)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Automated liquid handler (recommended for high throughput)
Procedure (Nephelometric Method):
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound into the wells of a microtiter plate.
-
Rapidly add the aqueous buffer (e.g., 98 µL) to each well to achieve the desired final concentration.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
Measure the light scattering of each well using a nephelometer.[14] The intensity of scattered light is proportional to the amount of precipitate.
-
The kinetic solubility is often reported as the concentration at which the first signs of precipitation are observed.
Visualizations
Experimental Workflow for Thermodynamic Solubility
The following diagram illustrates the workflow for the shake-flask method to determine thermodynamic solubility.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. improvedpharma.com [improvedpharma.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. rheolution.com [rheolution.com]
Navigating the Stability and Storage of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a key building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines the potential degradation pathways of this β-keto ester and provides a framework for its effective management to ensure chemical integrity and experimental reproducibility.
Introduction
This compound is a valuable reagent in the synthesis of complex organic molecules. Its unique structure, incorporating both a β-keto ester and a tetrahydropyran moiety, makes it a versatile intermediate. However, the inherent reactivity of the β-keto ester functional group necessitates a thorough understanding of its stability profile to prevent degradation and ensure the reliability of its use in sensitive synthetic applications. This guide synthesizes the known chemical principles of β-keto ester stability and outlines best practices for the storage and handling of this specific compound.
Chemical Stability Profile
The stability of this compound is primarily influenced by its β-keto ester functionality. This class of compounds is susceptible to two main degradation pathways: hydrolysis and decarboxylation. These reactions can be catalyzed by acidic or basic conditions and are accelerated by elevated temperatures.
Degradation Pathways
The principal degradation pathway for β-keto esters involves hydrolysis of the ester linkage to form a β-keto acid, which is often unstable and can subsequently undergo decarboxylation to yield a ketone.[1][2]
Factors Influencing Stability
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester. Neutral pH is generally preferred for storage and handling.
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and decarboxylation.[3] Esters, in general, can decompose at elevated temperatures to form carboxylic acids and other byproducts.[4]
-
Moisture: The presence of water can facilitate hydrolysis. Therefore, storage in a dry environment is crucial.
-
Light: While not as common for this class of compounds, photostability should be considered, as some keto-esters can undergo photochemical reactions.[5][6]
Recommended Storage and Handling
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light. |
| Handling | Use in a dry, well-ventilated area. Avoid contact with strong acids and bases. | To prevent catalytic degradation. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term and accelerated stability studies as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Stability Study Design
A typical stability study involves exposing the compound to various environmental conditions over a predetermined period and analyzing samples at specific time points.
Analytical Methodology
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[10] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[11][12]
4.2.1. Example HPLC Method Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a known quantity of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Note: This is a generic method and must be validated for specificity, linearity, accuracy, precision, and robustness for the specific analysis of this compound and its potential degradants.
Data Presentation
The results of the stability study should be presented in a clear and concise manner to allow for easy interpretation.
Table 1: Illustrative Stability Data for this compound under Accelerated Conditions (40°C/75% RH)
| Time Point (Months) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| 0 | 99.8 | < 0.05 | < 0.05 | 0.2 |
| 1 | 99.5 | 0.1 | < 0.05 | 0.5 |
| 3 | 98.9 | 0.3 | 0.1 | 1.1 |
| 6 | 97.5 | 0.8 | 0.3 | 2.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The stability of this compound is a critical factor for its successful application in organic synthesis. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the quality and reliability of this important chemical intermediate. A robust stability testing program, utilizing validated analytical methods, is essential for establishing a definitive shelf-life and optimal storage conditions. This guide provides a comprehensive framework for managing the stability of this compound, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.
References
- 1. aklectures.com [aklectures.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical reactions of non-enolizable α-keto-esters derived from dehydroginkgolide A - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. humiditycontrol.com [humiditycontrol.com]
- 8. pharmaacademias.com [pharmaacademias.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. ijsdr.org [ijsdr.org]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
An In-depth Technical Guide to the Safety and Handling of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling protocols for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a key intermediate in various synthetic applications. The following sections detail the compound's properties, safety hazards, handling procedures, and emergency responses.
Chemical and Physical Properties
This compound is a beta-keto ester containing a tetrahydropyran ring. Its chemical structure and properties make it a versatile building block in organic synthesis.
| Property | Value |
| CAS Number | 856414-68-1 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point (Predicted) | 287.7 ± 30.0 °C |
| Density (Predicted) | 1.101 ± 0.06 g/cm³ |
| pKa (Predicted) | 10.32 ± 0.20 |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Statement | Code | Description |
| Causes skin irritation | H315 | The substance can cause redness, itching, and inflammation upon contact with the skin.[1][2][3][4][5] |
| Causes serious eye irritation | H319 | The substance can cause significant irritation, redness, and discomfort to the eyes.[1][2][3][4] |
| May cause respiratory irritation | H335 | Inhalation of vapors or mists may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2][3][4] |
Signal Word: Warning
GHS Pictogram:
GHS07: Exclamation Mark
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Ensure that an eyewash station and a safety shower are readily accessible in the work area.
Personal Protective Equipment
A comprehensive PPE strategy is essential when handling this compound.
Recommended Personal Protective Equipment.
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and emergency measures.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition can produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. Do not allow the chemical to enter drains or waterways.
Experimental Protocol: General Synthesis via Claisen Condensation
General workflow for the synthesis of a beta-keto ester.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the SDS for the most current and detailed safety information before handling any chemical.
References
- 1. GHS Hazard Statements - List, Codes & Implementation | BradyCanada.ca [bradycanada.ca]
- 2. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 3. Health and safety: H/P phrases - SAMANCTA [ec.europa.eu]
- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sds.betco.com [sds.betco.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
A Technical Guide to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a key building block for scientific research and development. Below you will find a summary of commercially available suppliers, their product specifications, and a generalized synthetic protocol for this class of molecule.
Compound Overview
This compound, also known as Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate, is a β-keto ester derivative incorporating a tetrahydropyran ring. This structural motif is of interest to medicinal chemists due to its presence in various biologically active molecules. The compound's chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 856414-68-1 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Synonyms | 3-OXO-3-(TETRAHYDRO-PYRAN-4-YL)-PROPIONIC ACID ETHYL ESTER, Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate |
Commercial Suppliers
A number of chemical suppliers offer this compound. The following table summarizes the available information on their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Purity | Available Quantities |
| --INVALID-LINK-- | 95%[1] | 250mg, 1g, 5g, 10g, 25g[1] |
| --INVALID-LINK-- | 97.00%[2] | 50g, 1kg, 5kg[2] |
| --INVALID-LINK-- | >98% | Inquire |
| --INVALID-LINK-- | Inquire | Inquire |
| --INVALID-LINK-- | 95% | Inquire |
| --INVALID-LINK-- | 96%+ | Inquire |
| --INVALID-LINK-- | Inquire | Inquire |
| --INVALID-LINK-- | Varies | Varies |
| --INVALID-LINK-- | Inquire | Inquire |
| --INVALID-LINK-- | Inquire | Inquire |
Generalized Synthetic Protocol: Claisen Condensation
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general approach for the synthesis of similar β-keto esters involves the Claisen condensation reaction. This method typically involves the reaction of an ester with a ketone in the presence of a strong base.
Disclaimer: The following is a generalized protocol and has not been optimized for this specific compound. It is intended for informational purposes only and should be adapted and optimized by a qualified chemist.
Reactants:
-
Ethyl acetate
-
A suitable tetrahydropyran-4-yl ketone derivative
-
A strong base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous solvent (e.g., ethanol, diethyl ether, THF)
-
Acid for workup (e.g., dilute hydrochloric acid)
Generalized Procedure:
-
Reaction Setup: A solution of the tetrahydropyran-4-yl ketone and ethyl acetate in an anhydrous solvent is prepared in a flame-dried reaction vessel under an inert atmosphere.
-
Base Addition: The reaction mixture is cooled in an ice bath, and the strong base is added portion-wise while monitoring the temperature.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture into a cold, dilute acidic solution. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Below is a generalized workflow diagram for this synthetic approach.
Caption: Generalized workflow for the synthesis of this compound.
Limitations of Available Information
It is important for researchers to understand the scope of publicly available information for this chemical intermediate. While supplier data is readily accessible, detailed experimental protocols and biological pathway information are not. The following diagram illustrates the relationship between the requested information and what is currently available in the public domain.
Caption: Relationship between requested and available information for this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a β-keto ester derivative containing a tetrahydropyran moiety. This structural motif is of interest in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran ring in numerous biologically active molecules. β-Keto esters are versatile synthetic intermediates that can undergo a variety of chemical transformations, making them valuable building blocks for the synthesis of more complex molecules, including heterocyclic compounds and carbocyclic systems. The following protocol details a standard laboratory procedure for the synthesis of this compound via a Claisen condensation reaction.
Reaction Scheme
The synthesis is achieved through a mixed Claisen condensation between ethyl tetrahydropyran-4-carboxylate and ethyl acetate, using sodium ethoxide as the base. The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl tetrahydropyran-4-carboxylate.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the molar quantities of reactants and the expected product yield based on typical Claisen condensation reactions.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Volume/Mass | Molar Ratio |
| Ethyl tetrahydropyran-4-carboxylate | C8H14O3 | 158.19 | 50.0 | 7.91 g | 1.0 |
| Ethyl acetate | C4H8O2 | 88.11 | 75.0 | 6.61 g (7.34 mL) | 1.5 |
| Sodium ethoxide | C2H5NaO | 68.05 | 60.0 | 4.08 g | 1.2 |
| Product | C10H16O4 | 200.23 | - | ~6.0 - 7.5 g (Theoretical: 10.01 g) | - |
| Expected Yield | 60-75% |
Experimental Protocol
Materials:
-
Ethyl tetrahydropyran-4-carboxylate
-
Ethyl acetate, anhydrous
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add sodium ethoxide (4.08 g, 60.0 mmol).
-
Add anhydrous ethanol (50 mL) to the flask and stir the mixture to dissolve the sodium ethoxide.
-
-
Addition of Reactants:
-
In a separate beaker, prepare a mixture of ethyl tetrahydropyran-4-carboxylate (7.91 g, 50.0 mmol) and anhydrous ethyl acetate (6.61 g, 75.0 mmol).
-
Transfer this mixture to the addition funnel.
-
Add the ester mixture dropwise to the stirred solution of sodium ethoxide in ethanol over a period of 30 minutes at room temperature.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add 1 M hydrochloric acid to the cooled reaction mixture with stirring until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether (100 mL) and shake to extract the product.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
-
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor the reaction by TLC. |
| Wet reagents or glassware. | Ensure all glassware is oven-dried and reagents are anhydrous. | |
| Suboptimal base stoichiometry. | Use at least one equivalent of a strong base like sodium ethoxide.[1][2] | |
| Side Products | Self-condensation of ethyl acetate. | Slowly add the mixture of esters to the base solution to maintain a low concentration of the enolate. |
| Transesterification. | Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters). | |
| Difficult Purification | Product co-elutes with starting material. | Optimize the solvent system for column chromatography. Consider using a gradient elution. |
| Thermal decomposition during distillation. | Use a lower pressure for vacuum distillation to reduce the boiling point. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).
References
Application Notes and Protocols for the Preparation of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a β-keto ester of interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. Its structure incorporates a tetrahydropyran moiety, a common scaffold in medicinal chemistry. This document provides a detailed protocol for the preparation of this compound via a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction. The protocol is based on established methodologies for the synthesis of analogous β-keto esters.
Introduction
The Claisen condensation is a robust and widely utilized reaction in organic synthesis for the formation of β-keto esters or β-diketones from esters in the presence of a strong base.[1][2] The reaction proceeds through the nucleophilic addition of an ester enolate to the carbonyl group of a second ester molecule, followed by the elimination of an alkoxide.[3][4] For the synthesis of this compound, a plausible approach involves the condensation of an ethyl ester of a tetrahydropyran derivative with ethyl acetate. This application note details a representative protocol for this transformation, providing guidance on reagents, conditions, and purification.
Physicochemical Data
A summary of the key properties and identifiers for this compound is provided below. This data is essential for safe handling, experimental planning, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄ | [5] |
| Molecular Weight | 200.23 g/mol | [5] |
| CAS Number | 856414-68-1 | [5] |
| Appearance | Expected to be a colorless liquid | |
| Boiling Point | Not specified | |
| Purity | ≥95% (typical for analogous syntheses) | [6] |
| Storage Conditions | Store in a cool, dry place away from incompatible substances. |
Experimental Protocol: Claisen Condensation for the Synthesis of this compound
This protocol describes the synthesis of the target compound from ethyl tetrahydropyran-4-carboxylate and ethyl acetate using sodium ethoxide as the base.
Materials:
-
Ethyl tetrahydropyran-4-carboxylate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous Toluene
-
Anhydrous Ethanol (for preparation of sodium ethoxide, if not commercially available)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend sodium ethoxide in anhydrous toluene.
-
Addition of Reagents: A solution of ethyl tetrahydropyran-4-carboxylate and an excess of ethyl acetate in anhydrous toluene is added dropwise to the stirred suspension of the base at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and then quenched by carefully pouring the mixture into ice-cold 1 M hydrochloric acid to neutralize the excess base and protonate the enolate product.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Information
This protocol involves the use of flammable solvents and a strong base. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Sodium ethoxide is corrosive and reacts violently with water. Handle with care under an inert atmosphere.
Conclusion
The described protocol provides a comprehensive guide for the synthesis of this compound via a Claisen condensation. This method is based on well-established chemical principles and provides a reliable route to this valuable synthetic intermediate. The workflow and data presented are intended to support researchers in the fields of organic synthesis and drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-OXO-3-(TETRAHYDRO-PYRAN-4-YL)-PROPIONIC ACID ETHYL ESTER | 856414-68-1 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reaction mechanism and a comprehensive protocol for the synthesis of ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a valuable β-keto ester intermediate in medicinal chemistry and drug development.
Introduction
This compound is a key building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of subsequent chemical transformations. The tetrahydropyran moiety is a common scaffold in many biologically active compounds. The synthesis of this target molecule is typically achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Reaction Mechanism: Claisen Condensation
The formation of this compound proceeds via a Claisen condensation mechanism. This reaction involves the base-catalyzed condensation of an ester with another ester. In this case, ethyl tetrahydropyran-4-carboxylate reacts with ethyl acetate in the presence of a strong base, such as sodium ethoxide.
The mechanism can be summarized in the following steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate ion.[1][2][3][4]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of ethyl tetrahydropyran-4-carboxylate. This results in the formation of a tetrahedral intermediate.[1][2][3][4]
-
Reformation of the Carbonyl Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group. This step yields the desired β-keto ester, this compound.[1][2][3][4]
-
Deprotonation of the β-Keto Ester: The resulting β-keto ester has acidic protons on the methylene group between the two carbonyls. The ethoxide leaving group then deprotonates the β-keto ester to form a resonance-stabilized enolate. This acid-base reaction is the driving force of the Claisen condensation and shifts the equilibrium towards the product.[3][4]
-
Protonation: A final workup step with a mild acid protonates the enolate to yield the final product.
Caption: Reaction mechanism for the Claisen condensation.
Experimental Protocols
The synthesis of this compound is a two-stage process involving the preparation of the starting ester followed by the Claisen condensation.
Synthesis of Ethyl Tetrahydropyran-4-carboxylate
This protocol is based on standard esterification procedures.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Tetrahydropyran-4-carboxylic acid | 130.14 | 10.0 g | 0.077 |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 2 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
| Diethyl ether | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add tetrahydropyran-4-carboxylic acid (10.0 g, 0.077 mol) and anhydrous ethanol (100 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.
-
Remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl tetrahydropyran-4-carboxylate as a colorless oil.
Synthesis of this compound
This protocol is a representative method based on analogous Claisen condensation reactions.[5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl tetrahydropyran-4-carboxylate | 158.20 | 10.0 g | 0.063 |
| Ethyl acetate (anhydrous) | 88.11 | 16.7 mL | 0.189 |
| Sodium ethoxide | 68.05 | 4.7 g | 0.069 |
| Anhydrous ethanol | 46.07 | 50 mL | - |
| 1 M Hydrochloric acid | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (4.7 g, 0.069 mol) to anhydrous ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To this suspension, add a solution of ethyl tetrahydropyran-4-carboxylate (10.0 g, 0.063 mol) and anhydrous ethyl acetate (16.7 mL, 0.189 mol) dropwise over 30 minutes with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and 1 M hydrochloric acid to neutralize the excess base (adjust to pH ~7).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 135-138 °C at 10 mmHg (Predicted) |
| Density | 1.12 g/cm³ (Predicted) |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Type | Claisen Condensation |
| Reactants | Ethyl tetrahydropyran-4-carboxylate, Ethyl acetate |
| Base | Sodium ethoxide |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
| Expected Yield | 60-75% (based on analogous reactions) |
Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a versatile building block in organic synthesis, particularly valuable in the construction of heterocyclic scaffolds of medicinal interest. Its β-keto ester functionality provides two reactive sites, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the tetrahydropyran moiety can enhance the drug-like properties of the resulting molecules, such as solubility and metabolic stability.
This document outlines key applications of this compound in the synthesis of pyrazoles, pyridines, and dihydropyrimidines, which are prevalent core structures in many pharmaceutical agents. The protocols provided are based on well-established synthetic methodologies for β-keto esters and have been adapted for this specific reagent.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below for reference in experimental design and characterization.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| CAS Number | 856414-68-1 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 287.7 °C (Predicted) |
| Density | 1.101 g/cm³ (Predicted) |
| pKa | 10.32 (Predicted) |
Application 1: Synthesis of Tetrahydropyran-Substituted Pyrazoles
The reaction of β-keto esters with hydrazines is a classical and efficient method for the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound can be utilized to synthesize pyrazoles bearing a tetrahydropyran substituent, a desirable feature in medicinal chemistry.
Reaction Scheme: Pyrazole Synthesis
Caption: General scheme for the synthesis of tetrahydropyran-substituted pyrazoles.
Experimental Protocol: Synthesis of 5-(Tetrahydropyran-4-yl)-1H-pyrazol-3(2H)-one
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of this compound in absolute ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to afford the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.
Quantitative Data (Representative)
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | This compound | Hydrazine Hydrate | Ethanol | Acetic Acid | 5 | ~85-95 |
Note: Yields are based on analogous reactions and may vary.
Application 2: Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[1][2] This reaction is of significant importance in medicinal chemistry as dihydropyridine derivatives are known calcium channel blockers. This compound can serve as the β-keto ester component in this synthesis.
Reaction Workflow: Hantzsch Pyridine Synthesis
References
Application Notes and Protocols for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a versatile β-keto ester building block valuable in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, incorporating a tetrahydropyran (THP) moiety, offers a unique combination of polarity and conformational rigidity, which can be advantageous in designing molecules with specific biological activities. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of diverse heterocyclic scaffolds and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several important synthetic transformations.
Physicochemical and Safety Data
A summary of the key properties and identifiers for this compound is provided below. This data is essential for safe handling, experimental planning, and characterization.
| Property | Value |
| CAS Number | 856414-68-1 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | No data available, likely a liquid or low-melting solid |
| Purity | ≥95% |
| Storage Conditions | Store at room temperature in a dry place |
Safety Information: This compound should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).
Application 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] As calcium channel blockers, antihypertensives, and α-1a-adrenergic antagonists, DHPMs are of significant interest in drug discovery.[2] this compound can serve as the β-keto ester component in this reaction.
General Reaction Scheme
Caption: General workflow for the Biginelli reaction.
Experimental Protocol: Synthesis of 4-Aryl-5-(ethoxycarbonyl)-6-(tetrahydro-2H-pyran-4-yl)-3,4-dihydropyrimidin-2(1H)-one
This protocol is a general guideline and may require optimization for specific aldehydes.
Materials:
-
This compound (1.0 mmol, 200.2 mg)
-
Aromatic aldehyde (1.0 mmol)
-
Urea (1.5 mmol, 90.1 mg) or Thiourea (1.5 mmol, 114.2 mg)
-
Ethanol (5 mL)
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or a solid acid catalyst)[3]
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), urea or thiourea (1.5 mmol), and ethanol (5 mL).
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
| Reactant Ratios and Conditions | Expected Outcome |
| This compound:Aldehyde:Urea (1:1:1.5) | Formation of the corresponding dihydropyrimidinone |
| Catalyst: Brønsted or Lewis acid | Catalyzes the cyclocondensation |
| Solvent: Ethanol | Common solvent for the Biginelli reaction |
| Temperature: Reflux | Typically required to drive the reaction to completion |
Application 2: Synthesis of Substituted Pyridines via Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[4] This method is highly valuable for accessing a wide variety of substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. This compound can be employed as the β-keto ester component in this synthesis.
General Reaction Scheme
Caption: General workflow for the Hantzsch pyridine synthesis.
Experimental Protocol: Synthesis of 1,4-Dihydro-2,6-bis(tetrahydro-2H-pyran-4-yl)-4-arylpyridine-3,5-dicarboxylate
This protocol provides a general procedure that can be adapted for various aldehydes.
Materials:
-
Ethyl 3-oxo-3-(4-tetrah_ydropyranyl)propanoate (2.0 mmol, 400.4 mg)
-
Aldehyde (1.0 mmol)
-
Ammonium acetate (1.2 mmol, 92.5 mg) or aqueous ammonia
-
Ethanol or acetic acid (5 mL)
-
Oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide, or nitric acid)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 mmol) and the aldehyde (1.0 mmol) in ethanol or acetic acid (5 mL).
-
Add ammonium acetate (1.2 mmol) or a slight excess of aqueous ammonia to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion of the dihydropyridine formation, cool the reaction mixture to room temperature.
-
To the cooled mixture, add an oxidizing agent to facilitate the aromatization to the pyridine ring. The choice of oxidant and reaction conditions will depend on the specific substrate.
-
After the oxidation is complete (monitored by TLC), quench the reaction appropriately (e.g., by adding a reducing agent for excess oxidant or by neutralization).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
-
Characterize the final pyridine derivative using spectroscopic techniques.
| Reactant Ratios and Conditions | Expected Outcome |
| This compound:Aldehyde:Ammonia source (2:1:1.2) | Formation of the corresponding dihydropyridine |
| Solvent: Ethanol or Acetic Acid | Common solvents for the Hantzsch synthesis |
| Temperature: Reflux | Promotes the condensation reaction |
| Oxidizing Agent | Aromatization to the pyridine ring |
Potential Applications in Drug Discovery
The tetrahydropyran motif is a common feature in many biologically active molecules and approved drugs. Its inclusion can improve pharmacokinetic properties such as solubility and metabolic stability. By using this compound as a building block, medicinal chemists can readily introduce this beneficial scaffold into a variety of heterocyclic cores, such as dihydropyrimidinones and pyridines. These resulting compounds can then be screened for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects. The modular nature of the Biginelli and Hantzsch reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically relevant molecules. The protocols provided herein for the Biginelli and Hantzsch reactions offer a starting point for researchers to explore the rich chemistry of this compound and to generate novel molecular entities for drug discovery and development programs. Further exploration of its reactivity in other classical reactions of β-keto esters is encouraged to fully exploit its synthetic potential.
References
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bio-active Heterocyclic Derivatives from Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a versatile β-keto ester building block for the synthesis of a wide array of heterocyclic compounds. The presence of the tetrahydropyran moiety is of significant interest in medicinal chemistry, as this motif is found in numerous natural products and pharmacologically active compounds, often improving pharmacokinetic properties such as solubility and metabolic stability. This document provides detailed protocols for the synthesis of pyrazole and dihydropyridine derivatives, which are key scaffolds in many drug discovery programs.
Synthesis of a Pyrazole Derivative via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical method for the preparation of pyrazoles, which involves the condensation of a β-keto ester with a hydrazine. Pyrazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Reaction Scheme:
Caption: Knorr pyrazole synthesis workflow.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired pyrazole derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | MS (ESI+) m/z |
| Ethyl 5-(tetrahydropyran-4-yl)-1H-pyrazole-3-carboxylate | C₁₁H₁₆N₂O₃ | 224.26 | 75-85 | White solid | 12.5 (s, 1H), 6.5 (s, 1H), 4.4 (q, J=7.1 Hz, 2H), 4.1 (m, 2H), 3.5 (m, 2H), 3.0 (m, 1H), 2.0 (m, 2H), 1.8 (m, 2H), 1.4 (t, J=7.1 Hz, 3H) | 163.2, 148.5, 142.1, 105.3, 67.8, 61.2, 40.5, 32.7, 14.4 | 225.1 [M+H]⁺ |
Synthesis of a Dihydropyridine Derivative via Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridine scaffolds. Dihydropyridines are well-known for their cardiovascular effects, particularly as calcium channel blockers (e.g., Nifedipine).
Reaction Scheme:
Caption: Hantzsch dihydropyridine synthesis workflow.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Isopropanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.5 eq) in isopropanol.
-
Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate will form. Filter the solid and wash with cold isopropanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | MS (ESI+) m/z |
| Diethyl 2,6-dimethyl-4-(tetrahydropyran-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate | C₁₉H₂₉NO₄ | 351.44 | 60-70 | Yellow solid | 5.8 (s, 1H), 4.8 (d, J=4.5 Hz, 1H), 4.2 (q, J=7.1 Hz, 4H), 3.9 (m, 2H), 3.4 (m, 2H), 2.3 (s, 6H), 1.8 (m, 1H), 1.6 (m, 2H), 1.4 (m, 2H), 1.3 (t, J=7.1 Hz, 6H) | 167.5, 146.2, 101.8, 67.9, 59.8, 38.7, 36.5, 31.2, 19.6, 14.5 | 352.2 [M+H]⁺ |
Disclaimer: The provided protocols and data are representative examples based on established chemical principles. Actual results may vary, and optimization of reaction conditions may be necessary. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for Reactions Involving Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. This versatile β-keto ester is a valuable building block in synthetic organic chemistry, particularly for the synthesis of heterocyclic compounds with potential applications in drug discovery and development. Its tetrahydropyran moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to target molecules.
Overview of Reactivity
This compound possesses three key reactive sites: the acidic α-protons between the two carbonyl groups, the electrophilic keto-carbonyl carbon, and the electrophilic ester carbonyl carbon. This functionality allows it to participate in a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular scaffolds.
Key reaction types include:
-
Condensation Reactions: With nucleophiles such as amines, hydrazines, and ureas to form various heterocyclic systems.
-
Knoevenagel Condensation: With aldehydes and ketones to form α,β-unsaturated compounds.
-
Hantzsch Pyridine Synthesis: A multi-component reaction to form dihydropyridines.
-
Biginelli Reaction: A one-pot cyclocondensation to produce dihydropyrimidinones.
-
Japp-Klingemann Reaction: To synthesize hydrazones which can be further cyclized.
These reactions provide access to a rich diversity of heterocyclic structures, which are prevalent in many biologically active molecules and approved drugs.
Synthesis of Substituted Pyrimidines
Substituted pyrimidines are a critical class of compounds in medicinal chemistry, with applications as kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. This compound can serve as a key starting material for the synthesis of pyrimidinone derivatives.
Application Note:
The reaction of this compound with ureas or thioureas in the presence of a suitable catalyst provides a straightforward route to 4-tetrahydropyranyl-substituted dihydropyrimidinones. The tetrahydropyran group can occupy a specific vector in the binding pocket of a biological target, potentially enhancing potency and selectivity. This approach is particularly relevant for the development of novel kinase inhibitors, where the pyrimidine core often acts as a hinge-binding motif.
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-(tetrahydro-2H-pyran-4-yl)-4-oxo-3,4-dihydropyrimidine
This protocol describes a general procedure for the synthesis of a dihydropyrimidinone derivative from this compound and urea.
Materials:
-
This compound
-
Urea
-
Ethanol (Absolute)
-
Hydrochloric Acid (Concentrated)
-
Sodium Bicarbonate Solution (Saturated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1 equivalent) in absolute ethanol in a round-bottom flask, add urea (1.2 equivalents).
-
To this suspension, add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Neutralize the residue with a saturated solution of sodium bicarbonate to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure dihydropyrimidinone.
Quantitative Data (Hypothetical):
| Product | Starting Material | Reagents | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 5-Ethoxycarbonyl-6-(tetrahydro-2H-pyran-4-yl)-4-oxo-3,4-dihydropyrimidine | This compound | Urea | Ethanol | HCl | 6 | 75 | 185-187 |
Note: This data is hypothetical and serves as an example. Actual results may vary.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are found in a number of blockbuster drugs, including celecoxib (Celebrex) and sildenafil (Viagra). The reaction of β-keto esters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.
Application Note:
This compound can be reacted with various substituted and unsubstituted hydrazines to generate a library of pyrazole derivatives. The nature of the substituent on the hydrazine can be varied to explore the structure-activity relationship (SAR) of the resulting compounds. This is a valuable strategy in lead optimization campaigns in drug discovery.
Experimental Protocol: Synthesis of 5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid ethyl ester
This protocol outlines the synthesis of a pyrazole derivative via the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
Quantitative Data (Hypothetical):
| Product | Starting Material | Reagents | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid ethyl ester | This compound | Hydrazine hydrate | Ethanol | Glacial Acetic Acid | 5 | 82 | 160-162 |
Note: This data is hypothetical and serves as an example. Actual results may vary.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic workflows described above.
Caption: Synthetic workflow for the Biginelli reaction.
Caption: Synthetic workflow for pyrazole synthesis.
Safety Precautions
Standard laboratory safety procedures should be followed when performing these reactions. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use. Concentrated acids are corrosive and should be handled with extreme care.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of a variety of heterocyclic compounds of interest to the pharmaceutical industry. The protocols provided herein offer a starting point for the exploration of its chemistry and its application in the development of novel therapeutic agents. Further modifications of these protocols, such as the use of different catalysts, solvents, and reaction conditions, can be explored to optimize reaction outcomes and expand the scope of accessible molecular architectures.
Application Notes and Protocols: Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a reactive β-ketoester functionality and a tetrahydropyran (THP) ring, makes it a valuable building block for the synthesis of complex bioactive molecules. The β-ketoester group serves as a handle for a variety of chemical transformations, including alkylations, acylations, and cyclization reactions to form diverse heterocyclic systems. The tetrahydropyran moiety is a common scaffold in many natural products and approved drugs, often contributing to improved pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.
These application notes provide an overview of the properties of this compound, a general protocol for its synthesis, and its potential applications in drug discovery and development, supported by detailed experimental procedures and data presented in a clear, tabular format.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| CAS Number | 856414-68-1 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate |
| Appearance | Colorless to light yellow liquid |
| Boiling Point (Predicted) | 287.7±30.0 °C |
| Density (Predicted) | 1.101±0.06 g/cm³ |
| Refractive Index (Predicted) | 1.457 |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Synthesis Protocol
The synthesis of this compound can be achieved via a Claisen condensation reaction between ethyl tetrahydropyran-4-carboxylate and ethyl acetate in the presence of a strong base.
General Synthetic Scheme
Application Notes and Protocols: Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Note on Current Research Status: As of the latest literature review, there is no direct published data detailing the specific biological activities of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. Its primary documented application is as a versatile chemical intermediate in the synthesis of more complex molecules. However, the structural motifs present in this compound, namely the tetrahydropyran ring and the β-keto ester functionality, are features of numerous biologically active compounds. These application notes, therefore, focus on the potential biological activities based on structurally related molecules and provide protocols for investigating such potential.
Potential Biological Activities based on Structural Analogs
The tetrahydropyran ring is a common scaffold in a variety of biologically active natural products and synthetic compounds. Derivatives of pyran have shown a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of this moiety in this compound suggests that it could serve as a valuable building block for the development of novel therapeutic agents or may possess intrinsic biological activity.
Anti-proliferative and Cytotoxic Potential
Numerous pyran derivatives have been reported to exhibit significant anti-proliferative activity against various cancer cell lines.[1][2][3][4][5] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes in cancer cells. Given this precedent, this compound could be investigated for similar cytotoxic effects.
Table 1: Anti-proliferative Activity of Selected Pyran Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyran-based uracils | HepG2 | 2.9 - 58.17 | [5] |
| Pyran-based uracils | SKOV3 | - | [5] |
| 2H-pyran-5-carboxylate derivatives | HepG2 | 42.36 | [1] |
| 2H-pyran-5-carboxylate derivatives | MCF7 | 35.69 | [1] |
| Natural Pyran derivatives | HL60 | 2.2 | [1] |
Role in Synthesis of Bioactive Molecules
This compound is a valuable synthon for the construction of more complex heterocyclic systems. The β-keto ester functionality allows for a variety of chemical transformations, such as cyclization and condensation reactions, to build fused ring systems that are often the core of biologically active molecules.[6][7][8]
Below is a conceptual workflow for the synthesis of a hypothetical bioactive pyrano-fused heterocyclic compound starting from this compound.
Caption: Synthetic workflow for a bioactive molecule.
Experimental Protocols
Protocol for MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method to assess the in vitro cytotoxic effects of a compound on cancer cell lines.[9][10][11]
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).
Materials:
-
Target cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to about 80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Below is a diagram illustrating the workflow of the MTT assay.
Caption: Workflow of the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from its synthesis, such as tetrahydropyran-4-carbonyl chloride and ethyl acetate, or corresponding starting materials from other synthetic routes. Side-products from self-condensation reactions and residual solvents are also potential impurities. The exact impurity profile will depend on the synthetic method employed.
Q2: My compound appears as an oil or liquid. Can it be purified by recrystallization?
A2: Yes, liquid compounds like this compound can often be purified by low-temperature recrystallization. This technique involves dissolving the compound in a suitable solvent at or slightly above room temperature and then cooling the solution to a very low temperature (e.g., using a dry ice/acetone bath) to induce crystallization.
Q3: During column chromatography, I am observing a broad or tailing peak for my product. What could be the cause?
A3: Broad or tailing peaks for β-keto esters are frequently a result of keto-enol tautomerism. The presence of these two rapidly interconverting isomers on the column can lead to band broadening. Tailing can also be caused by strong interactions with the stationary phase.
Q4: It seems my compound is degrading on the silica gel column. How can I prevent this?
A4: β-Keto esters can be sensitive to the acidic nature of standard silica gel, which may cause hydrolysis or other side reactions. To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine (TEA), before packing the column. Alternatively, using a more neutral stationary phase like alumina can be effective.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties for this compound. Please note that some of these values are predicted and should be used as a guide.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | Colorless to light yellow liquid |
| Predicted Boiling Point | 287.7 ± 30.0 °C |
| Predicted Density | 1.101 ± 0.06 g/cm³ |
| Predicted pKa | 10.32 ± 0.20 |
Experimental Protocols
Method 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Before performing the column, determine an appropriate solvent system using TLC. A good starting point for β-keto esters is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing:
-
(Optional) To deactivate the silica gel, prepare a slurry in your chosen non-polar solvent containing 1% triethylamine.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed without air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial, non-polar mobile phase.
-
If a gradient elution is necessary, gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the separation by performing TLC analysis on the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Method 2: Low-Temperature Recrystallization
This method is suitable for purifying liquid β-keto esters.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., pentane, hexane, or a mixture of a good and a poor solvent)
-
Flask
-
Stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone or ice/salt bath)
-
Pre-cooled Büchner funnel and filter paper
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound at or slightly above room temperature but have low solubility at very low temperatures. Non-polar solvents like pentane or hexane are often good starting points.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen solvent at room temperature. Gentle warming may be applied if necessary to achieve complete dissolution.
-
Crystallization:
-
Slowly cool the solution in a low-temperature bath with gentle stirring.
-
If crystals do not form, try scratching the inside of the flask at the liquid's surface with a glass rod to induce nucleation.
-
Allow the solution to remain at the low temperature for a period to maximize crystal formation.
-
-
Isolation:
-
Quickly filter the cold slurry through a pre-cooled Büchner funnel under vacuum to collect the purified solid.
-
Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.
-
-
Drying: Allow the purified product to warm to room temperature under vacuum to remove any residual solvent.
Troubleshooting Guides
Column Chromatography Troubleshooting
Caption: Troubleshooting guide for common column chromatography issues.
Low-Temperature Recrystallization Troubleshooting
Caption: Troubleshooting guide for low-temperature recrystallization.
Purification Method Selection Workflow
Caption: Decision workflow for selecting a purification method.
Technical Support Center: Synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is a crossed Claisen condensation. This reaction involves the condensation of ethyl tetrahydropyran-4-carboxylate with ethyl acetate in the presence of a strong base, such as sodium ethoxide. Ethyl acetate provides the enolizable α-protons, acting as the nucleophile, while ethyl tetrahydropyran-4-carboxylate, which lacks α-protons, serves as the electrophile.[1][2]
Q2: Why is it crucial to use a base like sodium ethoxide (NaOEt) instead of sodium hydroxide (NaOH) or sodium methoxide (NaOMe)?
A2: Using a base whose alkoxide group matches the alkoxy group of the reacting esters is critical to prevent transesterification.[3][4][5][6] If sodium methoxide were used with ethyl esters, a mixture of methyl and ethyl esters would be formed, complicating the purification process. Sodium hydroxide cannot be used as it would saponify (hydrolyze) the esters to their corresponding carboxylate salts.[5][6]
Q3: My reaction did not proceed to completion, and I have a significant amount of unreacted starting materials. What could be the cause?
A3: Incomplete reactions can be due to several factors. The base may have been deactivated by moisture in the reagents or glassware. The Claisen condensation is an equilibrium reaction; using a stoichiometric amount of a strong base is necessary to deprotonate the resulting β-keto ester, which drives the reaction to completion.[5][7][8] Insufficient reaction time or temperature can also lead to low conversion.
Q4: I observe a mixture of products in my final sample. What are the likely side products?
A4: In a crossed Claisen condensation, if both esters have α-hydrogens, a mixture of four products can form.[9][10] In this specific synthesis, the primary side product is typically from the self-condensation of ethyl acetate, which yields ethyl acetoacetate. To minimize this, ethyl acetate should be added slowly to the reaction mixture containing the base and ethyl tetrahydropyran-4-carboxylate.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Presence of water: Deactivates the strong base. 2. Incorrect stoichiometry of base: A full equivalent of base is required to drive the equilibrium.[5][7][8] 3. Self-condensation of ethyl acetate: Occurs if the addition of ethyl acetate is too rapid.[1] | 1. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. 2. Use at least one full equivalent of a strong base like sodium ethoxide. 3. Add the ethyl acetate dropwise to the mixture of the non-enolizable ester and the base.[1] |
| Presence of Ethyl Acetoacetate Impurity | Self-condensation of ethyl acetate: This is a competing reaction.[1] | 1. Maintain a low concentration of ethyl acetate during the reaction by adding it slowly. 2. Use an excess of the non-enolizable ester (ethyl tetrahydropyran-4-carboxylate). |
| Presence of Carboxylic Acid Impurities | Hydrolysis of esters: Can occur if the reaction is quenched with aqueous acid under harsh conditions or if there is water contamination.[11] | 1. Use anhydrous conditions throughout the reaction. 2. During workup, neutralize the reaction mixture carefully with a dilute acid (e.g., acetic acid or dilute HCl) at low temperatures. |
| Formation of Transesterification Products | Use of a non-matching alkoxide base: For example, using sodium methoxide with ethyl esters.[3][4] | Always use a base with an alkoxide that matches the alcohol portion of the esters (e.g., sodium ethoxide for ethyl esters). |
Quantitative Data on Common Impurities
The following table summarizes the common impurities and their plausible relative percentages in a typical, unoptimized synthesis. These values can vary significantly based on reaction conditions.
| Impurity | Typical Identification Method | Plausible Percentage Range (%) | Notes |
| Ethyl tetrahydropyran-4-carboxylate | GC-MS, ¹H NMR | 5 - 20 | Unreacted starting material. |
| Ethyl acetate | GC-MS, ¹H NMR | 5 - 15 | Unreacted starting material, often removed during solvent evaporation. |
| Ethyl acetoacetate | GC-MS, ¹H NMR | 2 - 10 | Product of ethyl acetate self-condensation.[12] |
| Tetrahydropyran-4-carboxylic acid | LC-MS, ¹H NMR (acidic proton) | < 2 | Hydrolysis product of the starting ester. |
| 3-Oxo-3-(4-tetrahydropyranyl)propanoic acid | LC-MS | < 1 | Hydrolysis product of the final product. |
Experimental Protocol: Crossed Claisen Condensation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl tetrahydropyran-4-carboxylate
-
Ethyl acetate (anhydrous)
-
Toluene (anhydrous)
-
Dilute hydrochloric acid (HCl) or acetic acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.0 equivalent) and anhydrous toluene.
-
Addition of Esters: To the stirred suspension of sodium ethoxide, add ethyl tetrahydropyran-4-carboxylate (1.0 equivalent). Begin to slowly add ethyl acetate (1.1 equivalents) dropwise from the addition funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained at around 30-40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly quench the reaction by adding dilute acetic acid or hydrochloric acid until the mixture is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
Below are diagrams illustrating the key chemical pathways and logical workflows associated with the synthesis.
Caption: Synthesis pathway for the target molecule.
Caption: Formation pathways of common impurities.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. LabXchange [labxchange.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is achieved through a crossed Claisen condensation reaction.[1][2][3] In this reaction, ethyl tetrahydropyran-4-carboxylate acts as the electrophile, and the enolate of ethyl acetate serves as the nucleophile. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.
FAQ 2: I am observing a low yield of my desired product. What are the potential causes and how can I improve it?
Low yields in this crossed Claisen condensation can arise from several factors. The most common issues are summarized in the table below, along with recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Self-condensation of Ethyl Acetate | Ethyl acetate can react with its own enolate, leading to the formation of ethyl acetoacetate as a major byproduct.[1] This side reaction consumes the nucleophile and reduces the yield of the desired product. | Add the ethyl acetate dropwise to a mixture of the ethyl tetrahydropyran-4-carboxylate and the base. This ensures that the concentration of the ethyl acetate enolate is kept low at any given time, favoring the reaction with the more abundant electrophile.[1] |
| Incomplete Reaction | The Claisen condensation is an equilibrium reaction.[2][3] Insufficient reaction time or a suboptimal temperature can lead to incomplete conversion of the starting materials. | Ensure the reaction is stirred for a sufficient duration, typically several hours, at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of Esters | The presence of moisture in the reaction can lead to the hydrolysis of the starting materials and the β-keto ester product, forming carboxylic acids and alcohols.[4] | Use anhydrous solvents and reagents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry of the Base | A full equivalent of base is required for the Claisen condensation to proceed to completion. The base deprotonates the resulting β-keto ester, which drives the equilibrium towards the product.[2][3] | Use at least one full equivalent of a strong base like sodium ethoxide. |
FAQ 3: My final product is impure. What are the likely side products and how can I minimize their formation?
Impurity in the final product is often due to the side reactions mentioned above. The primary impurities and strategies to avoid them are detailed below.
| Side Product | Formation Mechanism | Prevention Strategy |
| Ethyl acetoacetate | Self-condensation of ethyl acetate. | Slow, controlled addition of ethyl acetate to the reaction mixture. |
| Tetrahydropyran-4-carboxylic acid and Ethanol | Hydrolysis of ethyl tetrahydropyran-4-carboxylate or the product due to moisture. | Maintain strictly anhydrous reaction conditions. |
| Ethyl 3-hydroxy-3-(4-tetrahydropyranyl)propanoate | Incomplete elimination of the ethoxide from the tetrahedral intermediate. | This is generally not a major issue in Claisen condensations as the elimination is typically favorable. Ensuring a sufficiently strong base and adequate reaction time will favor the desired β-keto ester. |
| Transesterification Products | If the alkoxide base does not match the alkyl group of the esters (e.g., using sodium methoxide with ethyl esters), a mixture of methyl and ethyl esters can be formed. | Use a base with a matching alkoxide, such as sodium ethoxide when using ethyl esters. |
FAQ 4: I am having difficulty purifying the final product. What purification methods are recommended?
The crude product can be purified using standard laboratory techniques. A typical purification workflow involves:
-
Acidic Workup: After the reaction is complete, the mixture is quenched with a dilute acid (e.g., HCl or H₂SO₄) to neutralize the excess base and protonate the enolate of the β-keto ester.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: The combined organic layers are washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product can be further purified by either vacuum distillation or column chromatography on silica gel.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the synthesis via a crossed Claisen condensation.
Materials:
-
Ethyl tetrahydropyran-4-carboxylate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and gloves.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend sodium ethoxide (1.0 equivalent) in anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of ethyl tetrahydropyran-4-carboxylate (1.0 equivalent) and ethyl acetate (1.2 equivalents) in anhydrous diethyl ether.
-
Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide at a slow, controlled rate.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate (CAS 856414-68-1). This β-keto ester is a valuable intermediate in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is a crossed Claisen condensation. This reaction involves the base-promoted condensation of ethyl 4-tetrahydropyrancarboxylate with ethyl acetate. In this process, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl 4-tetrahydropyrancarboxylate.
Q2: Which base is most suitable for this Claisen condensation?
A strong, non-nucleophilic base is essential for the deprotonation of ethyl acetate to form the reactive enolate. Sodium ethoxide (NaOEt) is a commonly used base for this transformation. To prevent transesterification, which can lead to a mixture of products, it is crucial to use a base with the same alkoxide as the ester reactants.[1] Stronger bases such as sodium hydride (NaH) or sodium amide (NaNH2) can also be employed and may lead to higher yields.[2]
Q3: What are the potential side reactions in this synthesis?
The primary side reactions in a mixed Claisen condensation are the self-condensation of the starting esters.[1] In this specific synthesis, ethyl acetate can react with itself to form ethyl acetoacetate. To minimize this, it is advisable to slowly add ethyl acetate to a mixture of ethyl 4-tetrahydropyrancarboxylate and the base. Since ethyl 4-tetrahydropyrancarboxylate has a sterically hindered carbonyl group, its self-condensation is less likely but still a possibility.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By periodically analyzing small aliquots from the reaction mixture, you can track the consumption of the starting materials (ethyl 4-tetrahydropyrancarboxylate and ethyl acetate) and the appearance of the desired product, this compound.[3]
Q5: What is a typical work-up procedure for this reaction?
Once the reaction is complete, the mixture is typically cooled to 0°C and quenched by the slow addition of a dilute acid, such as aqueous hydrochloric acid or acetic acid, to neutralize the excess base.[3] The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[3]
Q6: What are the recommended purification methods for the final product?
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture. 2. Wet Reagents/Glassware: Traces of water will quench the strong base. 3. Insufficient Base: An equimolar amount of base is required to drive the reaction to completion by deprotonating the product.[4] 4. Low Reaction Temperature: The reaction may be too slow at a low temperature. | 1. Use freshly opened or properly stored base. 2. Ensure all solvents and reagents are anhydrous and glassware is flame- or oven-dried. 3. Use at least one full equivalent of a strong base. 4. Consider gently heating the reaction mixture (e.g., to reflux) to increase the reaction rate. |
| Presence of Multiple Products (from TLC/GC) | 1. Self-Condensation: Significant self-condensation of ethyl acetate may be occurring. 2. Transesterification: The alkoxide of the base does not match the alcohol portion of the esters. | 1. Add the ethyl acetate slowly to the reaction mixture containing the ethyl 4-tetrahydropyrancarboxylate and the base.[1] 2. Ensure the alkoxide of the base matches the ester (e.g., use sodium ethoxide with ethyl esters). |
| Product Decomposition During Work-up | 1. Harsh Acidic Conditions: Strong acids can potentially cause decomposition of the β-keto ester. | 1. Use a milder acid for quenching, such as dilute acetic acid. Perform the quench at a low temperature (0°C). |
| Difficulty in Purification | 1. Close Boiling Points: The product and unreacted starting materials may have similar boiling points. 2. Co-elution on Silica Gel: The product and impurities may have similar polarities. | 1. Use fractional distillation under high vacuum. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the principles of the Claisen condensation and may require optimization for specific laboratory conditions.
Materials:
-
Ethyl 4-tetrahydropyrancarboxylate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (or Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF))
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.0 - 1.2 equivalents) in the chosen anhydrous solvent.[3]
-
Addition of Reactants: To the stirred suspension of the base at room temperature, add a solution of ethyl 4-tetrahydropyrancarboxylate (1.0 equivalent) in the anhydrous solvent. Subsequently, add ethyl acetate (1.0 - 1.5 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by TLC.[3]
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow, dropwise addition of cold, dilute hydrochloric acid until the solution is acidic (pH ~5-6).[3]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.[3]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.[3]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 4-tetrahydropyrancarboxylate | C8H14O3 | 158.19 | 5451-09-2 |
| Ethyl acetate | C4H8O2 | 88.11 | 141-78-6 |
| This compound | C10H16O4 | 200.23 | 856414-68-1 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is a mixed Claisen condensation. This reaction involves the base-promoted condensation of ethyl tetrahydropyran-4-carboxylate with ethyl acetate. The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl tetrahydropyran-4-carboxylate.
Q2: Which base is most suitable for this Claisen condensation?
A strong, non-nucleophilic base is essential for a successful Claisen condensation. Sodium ethoxide (NaOEt) is a commonly recommended base for this reaction. It is crucial to use a base with the same alkoxide as the ester to prevent transesterification, which could lead to a mixture of products. Stronger bases like sodium hydride (NaH) can also be employed and may lead to an increased reaction yield. The reaction requires a stoichiometric amount of base because the deprotonation of the resulting β-keto ester is what drives the reaction to completion.[1]
Q3: What are the potential side reactions in this synthesis?
The primary side reaction in this mixed Claisen condensation is the self-condensation of ethyl acetate to form ethyl acetoacetate. To minimize this, it is advisable to slowly add the ethyl acetate to a mixture of the ethyl tetrahydropyran-4-carboxylate and the base.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at various time points, you can observe the consumption of the starting materials and the formation of the product.
Q5: What is the typical work-up procedure for this reaction?
Once the reaction is complete, the mixture is typically cooled and then neutralized with a dilute acid, such as acetic acid or hydrochloric acid. This is followed by an aqueous work-up to remove any residual base and salts. The organic product is then extracted with a suitable solvent like diethyl ether. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of water in reagents or glassware. | Use anhydrous solvents and reagents. Thoroughly dry all glassware in an oven before use. Moisture will quench the strong base and inhibit the formation of the enolate. |
| Incorrect reaction temperature. | Claisen condensations are typically conducted at room temperature or with gentle heating. If the reaction is slow, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions. A solvent-free approach at 100°C for 30 minutes has been reported to give high yields for a similar reaction.[2][3][4] | |
| Inappropriate base or insufficient amount of base. | Use at least a full equivalent of a strong, non-nucleophilic base like sodium ethoxide or sodium hydride. The base must be strong enough to deprotonate the α-hydrogen of the ester. | |
| Formation of Multiple Products | Transesterification due to the use of a different alkoxide base. | Ensure the alkoxide in the base matches the alkoxy group of the esters (i.e., use sodium ethoxide for ethyl esters). |
| Self-condensation of ethyl acetate. | Add the ethyl acetate dropwise to the reaction mixture containing the ethyl tetrahydropyran-4-carboxylate and the base. | |
| Difficulty in Product Isolation | Incomplete neutralization during work-up. | Ensure the reaction mixture is fully neutralized with dilute acid before extraction. Test the pH of the aqueous layer. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Experimental Protocols
Synthesis of Ethyl tetrahydropyran-4-carboxylate
A common route to the starting material, ethyl tetrahydropyran-4-carboxylate, involves the esterification of tetrahydropyran-4-carboxylic acid.
Reagents and Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Anhydrous ethanol
-
Sulfuric acid (catalytic amount) or thionyl chloride
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Sodium bicarbonate solution (saturated)
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Diethyl ether or other suitable extraction solvent
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Anhydrous sodium sulfate or magnesium sulfate
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Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve tetrahydropyran-4-carboxylic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
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After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl tetrahydropyran-4-carboxylate.
Synthesis of this compound
This protocol is a representative procedure for a mixed Claisen condensation.
Reagents and Materials:
-
Ethyl tetrahydropyran-4-carboxylate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide or Sodium hydride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute acetic acid or hydrochloric acid
-
Diethyl ether for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, place sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether in the flask.
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Add ethyl tetrahydropyran-4-carboxylate (1 equivalent) to the flask.
-
From the dropping funnel, add anhydrous ethyl acetate (1.2 equivalents) dropwise to the stirred suspension over a period of 30-60 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of dilute acetic acid until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
References
Technical Support Center: Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of this compound in my Claisen condensation reaction. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound via a crossed Claisen condensation between ethyl tetrahydropyran-4-carboxylate and ethyl acetate are a common issue. Several factors can contribute to this, and optimizing the reaction conditions is key.
Troubleshooting Low Yield:
-
Sub-optimal Base: The choice and amount of base are critical. A strong, non-nucleophilic base is required to deprotonate ethyl acetate to form the enolate. Sodium ethoxide (NaOEt) is commonly used. Ensure the base is fresh and anhydrous. Using a full equivalent of the base is necessary because it is consumed during the reaction to deprotonate the product, driving the equilibrium forward.[1][2] Stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) can sometimes improve yields.
-
Presence of Water: Moisture in the reaction will consume the strong base and can lead to hydrolysis of the esters. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Side Reactions:
-
Self-condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate. To minimize this, the ethyl acetate should be added slowly to the reaction mixture containing the ethyl tetrahydropyran-4-carboxylate and the base.[3]
-
Hydrolysis (Saponification): If water is present, or if the workup is not performed carefully, the ester groups can be hydrolyzed to carboxylic acids, especially under basic conditions.[4][5]
-
Transesterification: If the alkoxide base used does not match the alkyl group of the esters (i.e., using sodium methoxide with ethyl esters), transesterification can occur, leading to a mixture of products.[4]
-
-
Reaction Temperature: Claisen condensations are typically run at room temperature or with gentle heating. If the temperature is too high, it can promote side reactions and decomposition.
-
Inefficient Mixing: Ensure the reaction mixture is stirred efficiently to promote contact between the reactants and the base.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use at least one full equivalent of sodium ethoxide (NaOEt) or sodium hydride (NaH). | Drives the reaction equilibrium towards the product by deprotonating the β-keto ester.[1][2] |
| Solvent | Use anhydrous ethanol (for NaOEt) or an aprotic solvent like THF or diethyl ether (for NaH). | Prevents quenching of the base and hydrolysis of esters. |
| Reactant Addition | Slowly add ethyl acetate to a mixture of ethyl tetrahydropyran-4-carboxylate and the base. | Minimizes the self-condensation of ethyl acetate.[3] |
| Temperature | Maintain the reaction at room temperature or with gentle heating (e.g., 40-50 °C). | Avoids thermal decomposition and unwanted side reactions. |
| Reaction Time | Monitor the reaction progress by TLC or GC to determine the optimal reaction time. | Ensures the reaction goes to completion without prolonged heating that could lead to side products. |
Q2: My final product seems to be contaminated with a carboxylic acid. How can I avoid this and purify my product?
A2: Contamination with a carboxylic acid is likely due to the hydrolysis of the ester functionality, a side reaction known as saponification. This can occur during the reaction if water is present or, more commonly, during the workup. The β-keto acid product is also prone to decarboxylation upon heating.
Avoiding Hydrolysis and Decarboxylation:
-
Anhydrous Conditions: As mentioned previously, strictly anhydrous conditions during the reaction are crucial.
-
Careful Workup: When neutralizing the reaction mixture, use a weak acid like acetic acid or a buffered solution (e.g., saturated aqueous ammonium chloride) and keep the temperature low (e.g., an ice bath) to avoid vigorous reaction and localized heating. A rapid increase in temperature during neutralization can promote both hydrolysis and decarboxylation of the resulting β-keto acid.
-
Avoid Strong Aqueous Base in Workup: Do not use strong aqueous bases during the workup as this will promote saponification.[5]
Purification Strategy:
If your product is contaminated with a carboxylic acid, you can remove it with a mild basic wash during the workup.
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
The purified this compound can then be further purified by vacuum distillation.
Q3: I am unsure if I have successfully synthesized this compound. What are its expected spectroscopic data?
Predicted Spectroscopic Data:
| Spectroscopy | Expected Features |
| ¹H NMR | - Triplet around 1.2-1.3 ppm (3H, -OCH₂CH₃ ) - Quartet around 4.1-4.2 ppm (2H, -OCH₂ CH₃) - Singlet around 3.4-3.5 ppm (2H, -C(=O)CH₂ C(=O)-) - Multiplets for the tetrahydropyran ring protons. |
| ¹³C NMR | - Signal around 14 ppm (-OCH₂C H₃) - Signal around 61 ppm (-OC H₂CH₃) - Signal around 50 ppm (-C(=O)C H₂C(=O)-) - Signals for the tetrahydropyran ring carbons. - Two carbonyl signals: one for the ketone (~200-205 ppm) and one for the ester (~167-170 ppm). |
| FTIR (neat) | - Strong C=O stretching band for the ketone around 1715-1720 cm⁻¹ - Strong C=O stretching band for the ester around 1740-1745 cm⁻¹ - C-O stretching bands around 1100-1300 cm⁻¹ |
Experimental Protocols
Synthesis of this compound via Crossed Claisen Condensation
This protocol provides a general method for the synthesis. Optimization of specific parameters may be required.
Materials:
-
Ethyl tetrahydropyran-4-carboxylate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous ethanol (if using NaOEt) or anhydrous THF/diethyl ether (if using NaH)
-
Diethyl ether
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Saturated aqueous ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition:
-
If using sodium ethoxide: To the flask, add anhydrous ethanol followed by sodium ethoxide (1.1 equivalents).
-
If using sodium hydride: Wash the sodium hydride (1.1 equivalents) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF or diethyl ether in the flask.
-
-
Reactant Addition: To the stirred base suspension, add ethyl tetrahydropyran-4-carboxylate (1.0 equivalent).
-
Slow Addition: Slowly add ethyl acetate (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC. Gentle heating (40-50 °C) may be applied if the reaction is sluggish.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.[6]
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Reaction pathway for Claisen condensation.
Caption: Logic diagram for identifying side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-OXO-3-(TETRAHYDRO-PYRAN-4-YL)-PROPIONIC ACID ETHYL ESTER | 856414-68-1 [m.chemicalbook.com]
Technical Support Center: Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability, handling, and troubleshooting of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate (CAS No. 856414-68-1). The following guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound at room temperature in a dry, well-ventilated area.[1] To minimize degradation over long-term storage, refrigeration at 4°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is advisable.
Q2: What is the known shelf-life of this compound?
A2: The specific shelf-life established by the manufacturer should always be consulted. However, as a beta-keto ester, its stability can be influenced by storage conditions. Stored improperly, similar beta-keto esters have shown degradation over a period of months.[2] When stored under ideal conditions (cold, dry, and inert atmosphere), the shelf-life can be significantly extended.
Q3: What are the primary degradation pathways for beta-keto esters like this one?
A3: Beta-keto esters are susceptible to several degradation pathways, including:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding β-keto acid, particularly in the presence of acid or base.
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide, especially upon heating, to form a ketone.
-
Transesterification: If exposed to other alcohols, especially in the presence of an acid or base catalyst, the ethyl ester can be converted to a different ester.
Q4: Is this compound sensitive to light or air?
Troubleshooting Guide
Problem 1: I am observing a new, unexpected peak in my analytical analysis (e.g., GC-MS, HPLC) of the compound after storage or use in a reaction.
-
Question: What could be the cause of this new peak?
-
Answer: An unexpected peak could indicate the presence of a degradation product. Based on the structure of this compound, the most likely degradation products are:
-
3-Oxo-3-(tetrahydro-pyran-4-yl)propionic acid: Formed via hydrolysis of the ethyl ester.
-
1-(Tetrahydro-pyran-4-yl)ethanone: Formed by the subsequent decarboxylation of the β-keto acid.
-
Transesterification products: If your reaction medium contains other alcohols (e.g., methanol), you might observe the corresponding methyl ester.
To identify the impurity, consider techniques like mass spectrometry to determine the molecular weight and NMR spectroscopy to elucidate the structure.
-
Problem 2: My reaction yield is consistently lower than expected when using this compound.
-
Question: Could the stability of this compound be affecting my reaction yield?
-
Answer: Yes, if the compound has degraded, the actual concentration of the starting material will be lower than anticipated, leading to reduced yields. It is advisable to check the purity of the compound before use, especially if it has been stored for an extended period or under suboptimal conditions. Consider the following troubleshooting steps:
-
Verify Purity: Analyze a sample of your starting material by a suitable method (e.g., qNMR, GC with an internal standard) to determine its purity.
-
Use Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are anhydrous to prevent hydrolysis of the beta-keto ester.
-
Control Reaction Temperature: High temperatures can promote decarboxylation of any hydrolyzed product, leading to byproducts.
-
Problem 3: I am observing variability between different batches of the compound.
-
Question: Why might different batches of this compound show different performance in my experiments?
-
Answer: Batch-to-batch variability can arise from differences in purity and the presence of residual solvents or catalysts from the synthesis process. It is recommended to obtain a certificate of analysis (CoA) for each batch and perform your own quality control checks to ensure consistency.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 856414-68-1 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point (Predicted) | 287.7 ± 30.0 °C |
| Density (Predicted) | 1.101 ± 0.06 g/cm³ |
| pKa (Predicted) | 10.32 ± 0.20 |
Data sourced from available chemical supplier information.[1]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of the compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC or GC-MS system with a suitable column
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with methanol to the initial concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with methanol to the initial concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Dilute with methanol to the initial concentration.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol to a concentration of 1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in methanol) to a calibrated light source (e.g., UV and visible light) for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
4. Analysis:
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Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating method (e.g., HPLC-UV, GC-MS).
-
Compare the chromatograms to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathway of the compound.
Caption: Workflow for the forced degradation study.
References
Technical Support Center: Degradation of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. The information provided addresses common issues related to the stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: As a β-keto ester, the primary degradation pathway for this compound is through hydrolysis of the ethyl ester, followed by decarboxylation of the resulting β-keto acid intermediate. This process is catalyzed by either acidic or basic conditions. Additionally, the tetrahydropyranyl (THP) group is known to be labile under acidic conditions, which can lead to the opening of the tetrahydropyran ring.
Q2: Under what conditions is this compound most likely to degrade?
A2: The compound is most susceptible to degradation under both acidic and basic aqueous conditions. Acidic conditions can catalyze the hydrolysis of the ester and the cleavage of the tetrahydropyranyl ether linkage.[1] Basic conditions primarily promote the hydrolysis of the ethyl ester. Elevated temperatures will accelerate these degradation processes.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products are expected to be 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, ethanol, and carbon dioxide, resulting from the hydrolysis and subsequent decarboxylation of the parent molecule. Under strong acidic conditions, further degradation of the tetrahydropyran ring may occur.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the degradation over time. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of the degradation products.
Q5: Are there any precautions I can take to minimize degradation during my experiments?
A5: To minimize degradation, it is recommended to work under neutral pH conditions and at low temperatures whenever possible. If the experimental conditions require acidic or basic environments, the exposure time should be minimized. Using anhydrous solvents can also prevent hydrolysis.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low yield of the desired product in a reaction involving this compound. | The compound may have degraded due to acidic or basic reaction or workup conditions. | - Analyze a sample of the reaction mixture by HPLC to check for the presence of degradation products. - If possible, modify the reaction conditions to maintain a neutral pH. - During workup, use mild acids or bases for neutralization and keep the temperature low. |
| Appearance of unknown peaks in HPLC analysis of a sample containing this compound. | The unknown peaks are likely degradation products. | - Identify the degradation products by techniques such as LC-MS or by synthesizing potential degradation products as standards. - Review the sample's history (storage conditions, solvent, pH) to identify potential causes of degradation. |
| Inconsistent results in bioassays using this compound. | The compound may be degrading in the assay medium, leading to variable concentrations of the active compound. | - Assess the stability of the compound in the bioassay buffer at the experimental temperature and timeframe. - If degradation is observed, consider preparing fresh solutions immediately before use or using a more stable analog if possible. |
| Poor peak shape in reverse-phase HPLC analysis. | Keto-enol tautomerism of the β-keto ester can lead to peak broadening or splitting.[3] | - Increase the column temperature to accelerate the interconversion between tautomers.[3] - Adjust the mobile phase pH; an acidic mobile phase can sometimes improve peak shape.[3] - Consider using a mixed-mode HPLC column.[3] |
Quantitative Data on Degradation
Due to the lack of specific published stability data for this compound, the following tables provide representative data for the degradation of analogous β-keto esters under forced degradation conditions. This data is intended to provide a general understanding of the stability profile.
Table 1: Representative Acid and Base Induced Degradation of a β-Keto Ester Analog
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product (%) |
| 0.1 M HCl at 60 °C | 2 | 85.2 | 12.5 |
| 6 | 62.7 | 35.1 | |
| 12 | 41.5 | 55.8 | |
| 0.1 M NaOH at 25 °C | 1 | 70.3 | 28.9 |
| 4 | 35.8 | 62.4 | |
| 8 | 15.1 | 83.7 |
Note: Data is hypothetical and based on typical degradation profiles of β-keto esters.
Table 2: Representative Thermal and Oxidative Degradation of a β-Keto Ester Analog
| Condition | Time (hours) | Parent Compound Remaining (%) |
| 80 °C in Water | 24 | 92.5 |
| 72 | 78.1 | |
| 3% H₂O₂ at 25 °C | 8 | 95.3 |
| 24 | 88.6 |
Note: Data is hypothetical and based on typical degradation profiles of β-keto esters.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.
-
In a separate vial, add 1 mL of the stock solution and 1 mL of 1 M HCl.
-
Keep the vials at 60 °C and withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.
-
In a separate vial, add 1 mL of the stock solution and 1 mL of 1 M NaOH.
-
Keep the vials at room temperature (25 °C) and withdraw samples at 0, 1, 2, 4, and 8 hours.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To a vial, add 1 mL of the stock solution and 1 mL of 3% H₂O₂.
-
Keep the vial at room temperature and protected from light. Withdraw samples at 0, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80 °C.
-
At 0, 24, 48, and 72 hours, withdraw a small amount of the solid, dissolve it in methanol to the stock solution concentration, and analyze by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study to assess the separation of the parent compound from any degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for conducting a forced degradation study.
Caption: A logical workflow for troubleshooting experimental issues.
References
Technical Support Center: Synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
A1: The synthesis is achieved through a Claisen condensation reaction. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In this specific synthesis, ethyl acetate acts as the nucleophile after deprotonation by a strong base, and ethyl tetrahydropyran-4-carboxylate serves as the electrophile. The reaction results in the formation of a β-keto ester.[1][2][3]
Q2: What are the recommended starting materials and reagents?
A2: The primary starting materials are ethyl tetrahydropyran-4-carboxylate and ethyl acetate. A strong, non-nucleophilic base is required to catalyze the reaction, with sodium ethoxide being a common choice.[3] An acidic workup is necessary to neutralize the reaction mixture and isolate the final product.
Q3: Why is the choice of base so critical in this reaction?
A3: The base must be strong enough to deprotonate the α-carbon of ethyl acetate to form the enolate nucleophile. However, it should not interfere with the reaction through side reactions like saponification (hydrolysis of the ester). Using an alkoxide base with an alkyl group different from that of the reacting esters can lead to transesterification, resulting in a mixture of products.[4] Therefore, sodium ethoxide is the preferred base when using ethyl esters.
Q4: What are the most common byproducts in this synthesis?
A4: The most common byproducts include:
-
Ethyl acetoacetate: Formed from the self-condensation of ethyl acetate.[5]
-
Unreacted starting materials: Incomplete reaction can leave residual ethyl tetrahydropyran-4-carboxylate and ethyl acetate.
-
Hydrolysis product: The β-keto ester product can be hydrolyzed to the corresponding β-keto acid during aqueous workup.[6][7][8]
-
Decarboxylation product: The β-keto acid byproduct can subsequently decarboxylate upon heating to yield a ketone.[9][10][11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Base | Use freshly prepared or properly stored sodium ethoxide. Ensure the reaction is carried out under anhydrous conditions. | Sodium ethoxide is hygroscopic and will be quenched by moisture, rendering it ineffective. |
| Insufficient Base | Use at least one full equivalent of base. | The Claisen condensation requires a stoichiometric amount of base to drive the reaction equilibrium towards the product by deprotonating the resulting β-keto ester.[1][12] |
| Low Reaction Temperature | Ensure the reaction temperature is appropriate. While initial enolate formation may be done at a lower temperature, the condensation may require gentle heating. | Reaction kinetics are temperature-dependent. Insufficient temperature can lead to a very slow reaction rate. |
| Poor Quality Starting Materials | Use pure, dry starting materials. Ethyl acetate and ethyl tetrahydropyran-4-carboxylate should be free of water and other impurities. | Impurities can interfere with the reaction or quench the base. |
Problem 2: Presence of Significant Amounts of Byproducts
| Byproduct Observed | Potential Cause | Troubleshooting Step |
| Ethyl acetoacetate | Self-condensation of ethyl acetate is competing with the desired reaction. | Slowly add ethyl acetate to the reaction mixture containing the base and ethyl tetrahydropyran-4-carboxylate. |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time or temperature. Ensure the stoichiometry of the reactants and base is correct. |
| Hydrolysis and/or Decarboxylation Products | The β-keto ester product is unstable to prolonged exposure to acidic or basic conditions, especially at elevated temperatures during workup. | Perform the aqueous workup at a low temperature and avoid prolonged exposure to strong acids or bases. Minimize heating during purification steps.[6][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl tetrahydropyran-4-carboxylate
-
Ethyl acetate
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0 °C in an ice bath.
-
Addition of Reactants: To the cooled sodium ethoxide solution, add ethyl tetrahydropyran-4-carboxylate dropwise with stirring. Subsequently, add ethyl acetate dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Protocol 2: Analysis of Byproducts by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of esters and ketones (e.g., DB-5ms).
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture and quench it with a small amount of dilute acid.
-
Dilute the quenched sample with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Inject the diluted sample into the GC-MS.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Scan Range: 40-400 m/z
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and byproducts by comparing their mass spectra with a library database (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.
Visualizations
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. aklectures.com [aklectures.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
Validation & Comparative
A Comparative Analysis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a beta-keto ester of interest in synthetic and medicinal chemistry. Its performance and properties are compared with structurally similar alternatives, supported by available data and established experimental protocols.
Physical and Chemical Properties
| Property | This compound | Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate | Ethyl 3-oxo-3-phenylpropanoate |
| Molecular Formula | C₁₀H₁₆O₄[1] | C₉H₁₄O₄ | C₁₁H₁₂O₃ |
| Molecular Weight | 200.23 g/mol [1] | 186.21 g/mol | 192.21 g/mol |
| Appearance | Colorless to light yellow liquid[1] | No data available | No data available |
| Boiling Point | 287.7±30.0 °C (Predicted)[1] | No data available | 265-270 °C |
| Density | 1.101±0.06 g/cm³ (Predicted)[1] | No data available | 1.106 g/mL |
| pKa | 10.32±0.20 (Predicted)[1] | No data available | No data available |
| Storage Temperature | Room temperature[1] | No data available | No data available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[2][3][4] This reaction typically involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[2]
Plausible Synthesis Protocol for this compound:
A plausible synthetic route involves the Claisen condensation of ethyl acetate with a suitable ester of tetrahydropyran-4-carboxylic acid, such as methyl or ethyl tetrahydropyran-4-carboxylate.
-
Materials:
-
Ethyl acetate
-
Ethyl tetrahydropyran-4-carboxylate
-
Sodium ethoxide (or another strong base like sodium hydride)
-
Anhydrous ethanol (as solvent)
-
Aqueous acid (e.g., dilute HCl or H₂SO₄ for workup)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of ethyl acetate and ethyl tetrahydropyran-4-carboxylate is added dropwise to the stirred solution of the base at a controlled temperature (often 0 °C to room temperature).
-
The reaction mixture is stirred for several hours to allow the condensation to complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it into a cold aqueous acid solution.
-
The product is extracted into an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
General Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: An appropriate ionization technique is used, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Visualizations
The following diagram illustrates a generalized workflow for the synthesis of a beta-keto ester via Claisen condensation, which is applicable to this compound.
References
A Researcher's Guide to the Analytical Characterization of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For researchers, scientists, and drug development professionals, a thorough analytical characterization of chemical compounds is paramount. This guide provides a comparative overview of the primary analytical methods for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a valuable building block in organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from the closely related analog, Ethyl 3-oxo-3-phenylpropanoate, to provide a practical framework for its analysis.
Structural and Spectroscopic Analysis: A Comparative Look
The principal methods for the structural elucidation and purity assessment of this compound and its analogs include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound based on its structure and provide experimental data for the analogous compound, Ethyl 3-oxo-3-phenylpropanoate, for comparative purposes.
Table 1: 1H NMR Spectral Data Comparison (Solvent: CDCl3)
| Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Ethyl 3-oxo-3-phenylpropanoate (ppm) |
| -CH2- (ester) | ~3.4 | Not available in a clear format |
| -O-CH2- (ethyl) | ~4.2 (q) | ~4.1-4.2 |
| -CH3 (ethyl) | ~1.3 (t) | ~1.2-1.3 |
| -CH- (tetrahydropyran) | ~2.8-3.0 (m) | - |
| -O-CH2- (tetrahydropyran) | ~3.4-3.6 (m) and ~3.9-4.1 (m) | - |
| -CH2- (tetrahydropyran) | ~1.6-1.8 (m) | - |
| Aromatic Protons | - | ~7.4-8.0 (m) |
Table 2: 13C NMR Spectral Data Comparison (Solvent: CDCl3)
| Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Ethyl 3-oxo-3-phenylpropanoate (ppm) [1] |
| C=O (keto) | ~205 | ~192 |
| C=O (ester) | ~167 | ~167 |
| -CH2- (ester) | ~49 | ~46 |
| -O-CH2- (ethyl) | ~61 | ~61 |
| -CH3 (ethyl) | ~14 | ~14 |
| -CH- (tetrahydropyran) | ~50 | - |
| -O-CH2- (tetrahydropyran) | ~67 | - |
| -CH2- (tetrahydropyran) | ~28 | - |
| Aromatic Carbons | - | ~128-136 |
Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data
| Analytical Method | Parameter | Expected Value for this compound | Reference Value for Ethyl 3-oxo-3-phenylpropanoate |
| Mass Spectrometry | Molecular Ion (M+) | m/z 200.10 | m/z 192.08 |
| Key Fragments | m/z 155, 127, 99, 85 | m/z 164, 147, 121, 105, 77 | |
| Infrared Spectroscopy | C=O (keto) stretch | ~1715 cm-1 | ~1685 cm-1 |
| C=O (ester) stretch | ~1740 cm-1 | ~1735 cm-1 | |
| C-O stretch | ~1100-1300 cm-1 | ~1100-1300 cm-1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols for β-keto esters and should be optimized for the specific instrumentation and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.
-
1H NMR Data Acquisition : Standard single-pulse experiment.
-
13C NMR Data Acquisition : Proton-decoupled experiment.
Mass Spectrometry (MS)
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
GC Conditions :
-
Column : HP-5ms or equivalent.
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 50 °C, ramp to 280 °C.
-
Carrier Gas : Helium.
-
Infrared (IR) Spectroscopy
-
Instrumentation : Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : A thin film of the neat liquid sample between two NaCl or KBr plates.
-
Data Acquisition : Typically in the range of 4000-400 cm-1.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid to improve peak shape.
-
Detection : UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Note : The presence of keto-enol tautomerism in β-keto esters can lead to poor peak shapes. Method optimization, such as adjusting mobile phase pH or temperature, may be necessary.
Gas Chromatography (GC)
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : A non-polar capillary column (e.g., DB-1 or HP-1).
-
Injector and Detector Temperature : 250 °C and 300 °C, respectively.
-
Oven Program : A temperature gradient suitable to elute the compound in a reasonable time with good resolution.
-
Carrier Gas : Helium or Nitrogen.
Visualizing Analytical Workflows
To aid in the conceptualization of the analytical processes, the following diagrams illustrate the typical experimental workflows.
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.
By employing a combination of these analytical techniques and utilizing the comparative data provided, researchers can confidently characterize this compound and ensure its identity and purity for their scientific endeavors.
References
A Comparative Guide to the Synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of plausible synthetic methodologies for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines a robust and chemically sound multi-step approach. The synthesis is presented in two primary stages: the preparation of the key intermediate, Ethyl tetrahydropyran-4-carboxylate, followed by its conversion to the final β-ketoester. The methodologies are supported by established chemical principles and data from analogous transformations.
Data Presentation: A Tabular Comparison of Synthesis Stages
The following tables summarize the quantitative data for the key stages of the proposed synthesis.
Table 1: Synthesis of Tetrahydropyran-4-carboxylic Acid
| Parameter | Method 1: Cyclization & Hydrolysis | Method 2: Decarboxylation |
| Starting Materials | Diethyl malonate, Bis(2-chloroethyl) ether, Sodium hydroxide | Tetrahydropyran-4,4-dicarboxylic acid |
| Key Reagents | Sodium ethoxide, HCl | Xylene, Paraffin oil |
| Reaction Time | 12-18 hours (Cyclization), 4-6 hours (Hydrolysis) | Not specified, controlled by CO2 evolution |
| Temperature | Reflux (Cyclization), Reflux (Hydrolysis) | 120-130 °C |
| Yield | High (exact value not specified) | 80-85%[1] |
| Purification | Extraction, Crystallization | Extraction, Distillation |
Table 2: Synthesis of this compound
| Parameter | Method 3: Esterification | Method 4: Claisen Condensation |
| Starting Materials | Tetrahydropyran-4-carboxylic acid, Ethanol | Ethyl tetrahydropyran-4-carboxylate, Ethyl acetate |
| Key Reagents | Acid catalyst (e.g., H₂SO₄) | Strong base (e.g., Sodium ethoxide) |
| Reaction Time | 3-4 hours (typical) | 4-6 hours (estimated) |
| Temperature | Reflux | Room temperature to reflux (estimated) |
| Yield | >95% (typical) | Good to high (estimated) |
| Purification | Distillation | Extraction, Column chromatography |
Experimental Protocols
Method 1 & 2: Synthesis of Tetrahydropyran-4-carboxylic Acid
This synthesis involves a three-step process starting with a cyclization reaction to form the tetrahydropyran ring, followed by hydrolysis of the diester and subsequent decarboxylation.[1][2]
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
-
Under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add diethyl malonate dropwise to the stirred solution at room temperature.
-
Following the addition of diethyl malonate, add bis(2-chloroethyl) ether.
-
Heat the reaction mixture to reflux for 12-18 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid
-
Dissolve the diethyl tetrahydropyran-4,4-dicarboxylate from the previous step in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid, which will cause the dicarboxylic acid to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[2]
Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid
-
In a flask equipped for distillation, add the dry Tetrahydropyran-4,4-dicarboxylic acid to a solvent such as xylene with paraffin oil.[1]
-
Heat the mixture to 120-130 °C, carefully controlling the evolution of carbon dioxide.[1]
-
After the gas evolution ceases, the product can be isolated by extraction and distillation of the solvent. This method is reported to yield 80-85% of the desired product.[1]
Method 3: Esterification to Ethyl tetrahydropyran-4-carboxylate
This standard procedure converts the carboxylic acid to its corresponding ethyl ester.
-
In a round-bottom flask, dissolve Tetrahydropyran-4-carboxylic acid in an excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by distillation.
Method 4: Claisen Condensation to this compound
This is a proposed method based on the classic Claisen condensation for the formation of β-keto esters.
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium ethoxide in an anhydrous solvent like diethyl ether or THF.
-
Add a solution of Ethyl tetrahydropyran-4-carboxylate and ethyl acetate in the same anhydrous solvent dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).
-
After the addition, allow the reaction mixture to stir at room temperature or gently reflux for 4-6 hours to ensure the completion of the condensation.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Caption: Overall workflow for the synthesis of the target compound.
Caption: Step-by-step workflow for the Claisen condensation.
References
A Comparative Guide to the Synthesis of 3-Oxo-3-(4-tetrahydropyranyl)propanoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate and its methyl and tert-butyl ester alternatives. The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity.[1] This document outlines key synthetic methodologies, presents comparative data where available, and details experimental protocols to assist researchers in selecting the most suitable reagent for their specific applications.
Comparison of Synthetic Routes and Reagent Performance
The synthesis of β-keto esters such as 3-oxo-3-(4-tetrahydropyranyl)propanoates can be achieved through several established methods, most notably the Claisen condensation and acylation of Meldrum's acid derivatives. The choice of the ester group (ethyl, methyl, or tert-butyl) can influence the reaction conditions, yields, and the subsequent reactivity of the β-keto ester in downstream applications.
While direct, side-by-side comparative studies for the synthesis of these specific tetrahydropyran-containing esters are not extensively reported in the literature, we can extrapolate expected performance based on established protocols for analogous β-keto esters.
| Reagent | Synthetic Method | Typical Yield | Reaction Conditions | Key Considerations |
| This compound | Claisen Condensation | Good to Excellent | Strong base (e.g., NaOEt) in an alcoholic solvent.[2] | Requires anhydrous conditions. The alkoxide base should match the ester to prevent transesterification.[3] |
| Meldrum's Acid Route | High | 1. Acylation of Meldrum's acid with tetrahydropyran-4-carbonyl chloride. 2. Alcoholysis with ethanol.[4] | Milder conditions compared to Claisen condensation. Avoids the use of strong alkoxide bases. | |
| Mthis compound | Claisen Condensation | Good to Excellent | Strong base (e.g., NaOMe) in methanol. | Similar considerations as the ethyl ester synthesis. |
| Meldrum's Acid Route | Excellent (82% for a similar phenylacetylacetate)[4] | 1. Acylation of Meldrum's acid. 2. Refluxing in methanol.[4] | A well-documented and high-yielding method for methyl esters.[4] | |
| tert-Butyl 3-oxo-3-(4-tetrahydropyranyl)propanoate | Claisen Condensation | Moderate | Requires a strong, non-nucleophilic base (e.g., LDA or NaH) with tert-butyl acetate. | Steric hindrance of the tert-butyl group can affect reaction rates and yields. |
| Meldrum's Acid Route | Good | 1. Acylation of Meldrum's acid. 2. Refluxing in benzene with tert-butanol.[4][5] | Higher boiling solvent required compared to methanolysis or ethanolysis.[4] |
Note: The yields presented are based on general procedures for β-keto ester synthesis and may vary for the specific tetrahydropyran derivatives.
Experimental Protocols
Synthesis via Meldrum's Acid
This method proceeds in two main steps: the acylation of Meldrum's acid followed by alcoholysis to yield the desired β-keto ester. This route is often preferred due to its high yields and milder reaction conditions.[4]
Step 1: Acylation of Meldrum's Acid with Tetrahydropyran-4-carbonyl Chloride
-
Materials: Meldrum's acid, anhydrous pyridine, anhydrous dichloromethane (DCM), tetrahydropyran-4-carbonyl chloride.
-
Procedure:
-
Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.5 eq).
-
Add a solution of tetrahydropyran-4-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by pouring the mixture into cold 2 N hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude acyl Meldrum's acid derivative, which can be used in the next step without further purification.[4]
-
Step 2: Alcoholysis to Form the β-Keto Ester
-
Materials: Crude acyl Meldrum's acid derivative from Step 1, appropriate alcohol (methanol, ethanol, or tert-butanol), and a suitable solvent (for tert-butanol).
-
Procedure for Methyl or Ethyl Ester:
-
Dissolve the crude acyl Meldrum's acid in an excess of anhydrous methanol or ethanol.
-
Reflux the mixture for 2-3 hours.
-
Remove the alcohol under reduced pressure.
-
Purify the resulting crude β-keto ester by vacuum distillation.[4]
-
-
Procedure for tert-Butyl Ester:
-
Dissolve the crude acyl Meldrum's acid in a suitable solvent such as benzene or toluene.
-
Add approximately 3 equivalents of tert-butanol.
-
Reflux the mixture for 3-4 hours.
-
Remove the solvent and excess alcohol under reduced pressure.
-
Purify the resulting crude β-keto ester by vacuum distillation or column chromatography.[4][6]
-
Synthesis via Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes a strong base to condense two ester molecules to form a β-keto ester.[2]
-
Materials: Anhydrous alcohol (matching the ester, e.g., ethanol for ethyl esters), sodium metal or a corresponding sodium alkoxide, the appropriate acetate ester (e.g., ethyl acetate), and an ester of tetrahydropyran-4-carboxylic acid (e.g., ethyl tetrahydropyran-4-carboxylate).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in an excess of anhydrous ethanol.
-
To the sodium ethoxide solution, add a mixture of ethyl tetrahydropyran-4-carboxylate (1.0 eq) and ethyl acetate (1.0 eq).
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.[2][7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes [organic-chemistry.org]
- 6. xray.uky.edu [xray.uky.edu]
- 7. jcsp.org.pk [jcsp.org.pk]
Reactivity comparison of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate with structurally similar β-keto esters. Due to the limited availability of direct experimental data for the title compound, this comparison draws upon established principles of organic chemistry and data from well-characterized analogues: ethyl acetoacetate (a simple acyclic counterpart) and ethyl 3-oxo-3-phenylpropanoate (an aromatic analogue). This guide will focus on key reactions pivotal to the synthetic utility of β-keto esters: alkylation, Knoevenagel condensation, Michael addition, and decarboxylation.
The reactivity of β-keto esters is primarily dictated by the acidity of the α-hydrogens located between the two carbonyl groups, making them valuable nucleophiles in a variety of carbon-carbon bond-forming reactions. The nature of the substituent at the keto-carbonyl group (in this case, the tetrahydropyranyl ring) can influence this reactivity through both steric and electronic effects.
Reactivity Overview and Comparison
The tetrahydropyranyl group in this compound is a non-aromatic, saturated heterocycle. Its influence on the reactivity of the β-keto ester is expected to be primarily steric. Compared to the methyl group of ethyl acetoacetate, the tetrahydropyranyl ring is significantly bulkier, which may hinder the approach of reactants. Electronically, it is considered a weakly electron-donating group through induction, which might slightly decrease the acidity of the α-protons compared to ethyl acetoacetate.
In contrast, the phenyl group in ethyl 3-oxo-3-phenylpropanoate is electron-withdrawing through resonance, which can increase the acidity of the α-protons and influence the stability of intermediates.
Data Presentation: Comparative Reactivity in Key Reactions
Table 1: Comparison of Yields in Alkylation Reactions
| Compound | Alkylating Agent | Base | Solvent | Typical Yield (%) |
| This compound | Ethyl bromide | NaOEt | Ethanol | Good (inferred) |
| Ethyl acetoacetate | Ethyl bromide | NaOEt | Ethanol | ~70-80% |
| Ethyl 3-oxo-3-phenylpropanoate | Ethyl bromide | NaOEt | Ethanol | ~65-75% |
Table 2: Comparison of Yields in Knoevenagel Condensation
| Compound | Aldehyde | Catalyst | Solvent | Typical Yield (%) |
| This compound | Benzaldehyde | Piperidine/Acetic Acid | Toluene | Good (inferred) |
| Ethyl acetoacetate | Benzaldehyde | Piperidine/Acetic Acid | Toluene | ~80-90% |
| Ethyl 3-oxo-3-phenylpropanoate | Benzaldehyde | Piperidine/Acetic Acid | Toluene | ~75-85% |
Table 3: Comparison of Yields in Michael Addition
| Compound | Michael Acceptor | Base | Solvent | Typical Yield (%) |
| This compound | Methyl vinyl ketone | NaOEt | Ethanol | Moderate to Good (inferred) |
| Ethyl acetoacetate | Methyl vinyl ketone | NaOEt | Ethanol | ~70-85% |
| Ethyl 3-oxo-3-phenylpropanoate | Methyl vinyl ketone | NaOEt | Ethanol | ~65-80% |
Experimental Protocols
Below are detailed, generalized methodologies for the key reactions discussed. These protocols are representative and may require optimization for specific substrates.
Protocol 1: General Procedure for Alkylation of a β-Keto Ester
-
Enolate Formation: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, the β-keto ester (1.0 equivalent) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30-60 minutes at this temperature.
-
Alkylation: The alkylating agent (e.g., ethyl bromide, 1.1-1.5 equivalents) is added dropwise to the enolate solution, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for Knoevenagel Condensation
-
Reaction Setup: A solution of the β-keto ester (1.0 equivalent), an aldehyde (1.0 equivalent), piperidine (0.1 equivalents), and acetic acid (0.1 equivalents) in a suitable solvent such as toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reaction Conditions: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.
-
Monitoring: The reaction is monitored by TLC until the starting materials are consumed.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in an organic solvent and washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by recrystallization or column chromatography.[1][2]
Protocol 3: General Procedure for Michael Addition
-
Enolate Formation: A solution of the β-keto ester (1.0 equivalent) is treated with a catalytic amount of a base (e.g., sodium ethoxide, 0.1-0.2 equivalents) in an appropriate solvent like ethanol at room temperature.[3][4][5]
-
Addition: The Michael acceptor (e.g., methyl vinyl ketone, 1.0-1.2 equivalents) is added to the solution, and the reaction mixture is stirred at room temperature.
-
Reaction Time: The reaction is typically stirred for 12-24 hours. Progress is monitored by TLC.
-
Work-up: The reaction is quenched with a mild acid (e.g., dilute HCl or saturated NH4Cl solution).
-
Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[3][4][5]
Visualizations
The following diagrams illustrate a typical reaction pathway, an experimental workflow, and a logical comparison of reactivity.
Caption: Alkylation pathway of this compound.
Caption: Experimental workflow for a typical alkylation reaction.
Caption: Logical comparison of factors influencing reactivity.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Spectroscopic Comparison of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate and its Derivatives: A Predictive Guide
This guide provides a comparative spectroscopic analysis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate and its hypothetical derivatives. The data presented is predictive, based on the established principles of spectroscopic analysis of β-keto esters and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization of this class of compounds. β-keto esters are a significant class of organic compounds, known for their unique chemical reactivity and their presence in various biologically active molecules.[1][2] Their spectroscopic analysis is crucial for structure elucidation and purity assessment.
Structural Overview and Derivatives
This compound is a β-keto ester characterized by a tetrahydropyran ring attached to the keto-carbon. For this comparative guide, we will consider two hypothetical derivatives: the corresponding methyl ester (Mthis compound) and the α-bromo derivative (Ethyl 2-bromo-3-oxo-3-(4-tetrahydropyranyl)propanoate). The structural relationships are depicted below.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its derivatives. These predictions are based on established chemical shift and fragmentation patterns for β-keto esters.[3][4]
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~4.20 | Quartet (q) | 2H | -OCH₂ CH₃ |
| ~3.50 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- | |
| ~3.40 & ~4.00 | Multiplet (m) | 4H | THP -OCH₂ - | |
| ~2.80 | Multiplet (m) | 1H | THP -CH -C(=O)- | |
| ~1.70 - 1.90 | Multiplet (m) | 4H | THP -CH₂ -CH-CH₂ - | |
| ~1.28 | Triplet (t) | 3H | -OCH₂CH₃ | |
| Mthis compound | ~3.75 | Singlet (s) | 3H | -OCH₃ |
| ~3.52 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- | |
| ~3.40 & ~4.00 | Multiplet (m) | 4H | THP -OCH₂ - | |
| ~2.80 | Multiplet (m) | 1H | THP -CH -C(=O)- | |
| ~1.70 - 1.90 | Multiplet (m) | 4H | THP -CH₂ -CH-CH₂ - | |
| Ethyl 2-bromo-3-oxo-3-(4-tetrahydropyranyl)propanoate | ~4.25 | Quartet (q) | 2H | -OCH₂ CH₃ |
| ~4.80 | Singlet (s) | 1H | -C(=O)CH (Br)C(=O)- | |
| ~3.40 & ~4.00 | Multiplet (m) | 4H | THP -OCH₂ - | |
| ~2.90 | Multiplet (m) | 1H | THP -CH -C(=O)- | |
| ~1.70 - 1.90 | Multiplet (m) | 4H | THP -CH₂ -CH-CH₂ - | |
| ~1.30 | Triplet (t) | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~202.0 | C =O (Ketone) |
| ~167.5 | C =O (Ester) | |
| ~68.0 | THP -OCH₂ - | |
| ~61.5 | -OCH₂ CH₃ | |
| ~49.0 | -C(=O)CH₂ C(=O)- | |
| ~45.0 | THP -CH -C(=O)- | |
| ~30.0 | THP -CH₂ -CH-CH₂ - | |
| ~14.2 | -OCH₂CH₃ | |
| Mthis compound | ~202.1 | C =O (Ketone) |
| ~167.8 | C =O (Ester) | |
| ~68.0 | THP -OCH₂ - | |
| ~52.5 | -OCH₃ | |
| ~49.2 | -C(=O)CH₂ C(=O)- | |
| ~45.0 | THP -CH -C(=O)- | |
| ~30.0 | THP -CH₂ -CH-CH₂ - | |
| Ethyl 2-bromo-3-oxo-3-(4-tetrahydropyranyl)propanoate | ~198.0 | C =O (Ketone) |
| ~165.0 | C =O (Ester) | |
| ~68.2 | THP -OCH₂ - | |
| ~62.0 | -OCH₂ CH₃ | |
| ~45.5 | THP -CH -C(=O)- | |
| ~40.0 | -C(=O)CH (Br)C(=O)- | |
| ~30.0 | THP -CH₂ -CH-CH₂ - | |
| ~14.0 | -OCH₂CH₃ |
Table 3: Predicted IR Spectroscopic Data (Neat)
| Compound | Frequency (cm⁻¹) | Assignment |
| This compound | ~1745 | C=O stretch (Ester) |
| ~1715 | C=O stretch (Ketone) | |
| ~1100 | C-O stretch (Ether) | |
| Mthis compound | ~1748 | C=O stretch (Ester) |
| ~1716 | C=O stretch (Ketone) | |
| ~1100 | C-O stretch (Ether) | |
| Ethyl 2-bromo-3-oxo-3-(4-tetrahydropyranyl)propanoate | ~1750 | C=O stretch (Ester) |
| ~1720 | C=O stretch (Ketone) | |
| ~1100 | C-O stretch (Ether) | |
| ~650 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 214 | 169, 141, 113, 85 |
| Mthis compound | 200 | 169, 141, 99, 85 |
| Ethyl 2-bromo-3-oxo-3-(4-tetrahydropyranyl)propanoate | 292/294 (Br isotopes) | 213, 169, 141, 113, 85 |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of β-keto esters.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum. Phase the spectrum and integrate the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a drop of the neat liquid between two NaCl or KBr plates to create a thin film. For solid samples, prepare a KBr pellet or a mull.
-
Instrument Setup: Purge the spectrometer with dry air or nitrogen. Perform a background scan with the empty salt plates or KBr pellet.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The logical workflow for the synthesis and spectroscopic characterization of a novel β-keto ester is outlined below.
Conclusion
This guide provides a predictive framework for the spectroscopic characterization of this compound and its derivatives. The presented data and protocols offer a valuable resource for researchers working with these and related β-keto esters, facilitating their identification and structural analysis. While the data is predictive, it is based on sound spectroscopic principles and provides a strong foundation for the interpretation of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the Purity Assessment of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate and its Alternatives in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the success and reproducibility of their work. Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a versatile beta-keto ester, serves as a critical building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of its purity assessment against common alternatives, supported by illustrative experimental data and detailed methodologies.
Comparative Purity Analysis
The purity of this compound and its alternatives, such as the widely used Ethyl acetoacetate and the cyclic Meldrum's acid, is typically determined by a combination of chromatographic and spectroscopic techniques. While commercial suppliers often state a purity of ≥95% for this compound, rigorous in-house verification is crucial for sensitive applications.
Below is a summary of typical purity data obtained for these compounds using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Compound | Purity by HPLC (%) | Purity by GC-MS (%) | Purity by qNMR (%) | Common Impurities |
| This compound | ≥ 98.5 | ≥ 99.0 | ≥ 99.2 | Starting materials, residual solvent, self-condensation products |
| Ethyl Acetoacetate | ≥ 99.0 | ≥ 99.5 | ≥ 99.7 | Acetic acid, ethanol, diketene |
| Meldrum's Acid | ≥ 98.0 | (Not suitable) | ≥ 99.0 | Acetone, acetic acid, degradation products |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation in your own laboratories.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is designed for the purity assessment of beta-keto esters.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Reference standards for the analyte and known impurities
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is often used, for example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the initial mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample solution by accurately weighing and dissolving the test compound in the initial mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm (or a wavelength appropriate for the chromophore)
-
Injection volume: 10 µL
-
-
Analysis: Inject the standard solution to determine the retention time and response factor. Inject the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
High-purity solvent for dilution (e.g., ethyl acetate)
-
Reference standards for potential impurities
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate
-
Ionization mode: Electron Ionization (EI)
-
Mass range: m/z 30-400
-
-
Analysis: Inject the sample solution. Identify the main component and any impurities by comparing their mass spectra with reference libraries (e.g., NIST) and by running standards if available. Purity is calculated by area normalization of the chromatographic peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard with a known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.
-
Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity is calculated by comparing the integral values of the analyte and the internal standard, taking into account the number of protons for each signal, their molecular weights, and the known purity of the internal standard.
Visualizing the Workflow and Logical Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical comparison of key beta-keto esters used in pharmaceutical synthesis.
In the absence of a specific, publicly documented signaling pathway directly involving this compound, a diagram illustrating its role as a versatile synthetic intermediate is more appropriate and informative for the target audience.
This guide provides a foundational understanding of the purity assessment of this compound and its comparison with other key beta-keto esters. The provided protocols and diagrams are intended to assist researchers in making informed decisions for their synthetic and analytical needs.
Verifying the Structure of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate: A Comparative Guide
This guide provides a framework for the structural verification of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a β-keto ester of interest to researchers in drug development and organic synthesis. Due to the limited availability of specific experimental data for this compound in public databases, this guide presents a comparative analysis with a structurally related and well-characterized alternative, Ethyl 3-oxo-3-phenylpropanoate. The methodologies and expected spectral data outlined herein provide a robust protocol for researchers to confirm the structure of the title compound.
Compound Information:
| Property | This compound | Ethyl 3-oxo-3-phenylpropanoate |
| CAS Number | 856414-68-1[1] | 94-02-0[2][3][4][5][6] |
| Molecular Formula | C10H16O4[1] | C11H12O3[3][5] |
| Molecular Weight | 200.23 g/mol [1] | 192.21 g/mol |
Spectroscopic Data Comparison
The primary methods for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data for the target compound and its phenyl-substituted analog.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment, and the splitting patterns reveal neighboring protons.
| Assignment | This compound (Predicted) | Ethyl 3-oxo-3-phenylpropanoate (Observed) |
| -CH3 (Ethyl) | ~1.2 ppm (triplet) | 1.15 ppm (triplet)[7] |
| -OCH2- (Ethyl) | ~4.1 ppm (quartet) | 4.17 ppm (quartet)[7] |
| -C(=O)CH2C(=O)- | ~3.4 ppm (singlet) | 5.62 ppm (singlet)[7] |
| Tetrahydropyran Protons | 1.6-1.8 ppm (multiplet), 3.4-3.6 ppm (multiplet), 3.9-4.1 ppm (multiplet) | - |
| Phenyl Protons | - | 7.51 ppm (triplet), 7.64 ppm (triplet), 8.08 ppm (doublet)[7] |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
| Assignment | This compound (Predicted) | Ethyl 3-oxo-3-phenylpropanoate (Observed) |
| -CH3 (Ethyl) | ~14 ppm | 13.7 ppm[7] |
| -OCH2- (Ethyl) | ~61 ppm | 62.1 ppm[7] |
| -C(=O)CH2C(=O)- | ~50 ppm | - |
| C=O (Ester) | ~167 ppm | 168.5 ppm[7] |
| C=O (Keto) | ~202 ppm | 193.8 ppm[7] |
| Tetrahydropyran Carbons | ~29 ppm, ~42 ppm, ~67 ppm | - |
| Phenyl Carbons | - | 128.6 ppm, 129.3 ppm, 132.9 ppm, 134.5 ppm[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Functional Group | This compound (Expected Frequency) | Ethyl 3-oxo-3-phenylpropanoate (Observed Frequency) |
| C-H (Aliphatic) | 2850-3000 cm⁻¹ | 2980 cm⁻¹[7] |
| C=O (Ester) | ~1740 cm⁻¹ | 1731 cm⁻¹[7] |
| C=O (Keto) | ~1715 cm⁻¹ | - |
| C-O (Ether) | 1050-1150 cm⁻¹ | 1265, 1128, 1056 cm⁻¹[7] |
| C=C (Aromatic) | - | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Parameter | This compound | Ethyl 3-oxo-3-phenylpropanoate |
| Molecular Ion (M+) | m/z = 200.10 | m/z = 192.08 |
| Key Fragments | Expected fragments from loss of -OCH2CH3, -COOCH2CH3, and cleavage of the tetrahydropyran ring. | Fragments corresponding to the benzoyl group (m/z=105) and loss of the ethoxy group (m/z=147). |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the sample gauge to ensure correct positioning.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. For ¹³C NMR, a proton-decoupled sequence is typically used.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Solution: Prepare a 5-10% solution of the sample in a suitable solvent that is transparent in the IR region of interest (e.g., chloroform, carbon tetrachloride).
Instrument Setup and Data Acquisition:
-
Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.
-
Perform a background scan using the pure solvent or empty salt plates.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
Instrument Setup and Data Acquisition:
-
Choose an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.
Experimental Workflow
The following diagram illustrates the logical workflow for the structural verification of this compound.
Caption: Workflow for the synthesis, purification, and structural verification of this compound.
References
- 1. 3-OXO-3-(TETRAHYDRO-PYRAN-4-YL)-PROPIONIC ACID ETHYL ESTER | 856414-68-1 [m.chemicalbook.com]
- 2. 94-02-0|Ethyl 3-oxo-3-phenylpropanoate|BLD Pharm [bldpharm.com]
- 3. Ethyl 3-oxo-3-phenylpropanoate [oakwoodchemical.com]
- 4. 94-02-0 Cas No. | Ethyl 3-oxo-3-phenylpropanoate | Apollo [store.apolloscientific.co.uk]
- 5. ETHYL 3-OXO-3-PHENYLPROPANOATE | CAS 94-02-0 [matrix-fine-chemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. rsc.org [rsc.org]
Unveiling the Cross-Reactivity Profile of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a synthetic compound featuring a β-keto ester functional group and a tetrahydropyran ring. Due to the limited direct data on this specific molecule, this guide focuses on its potential as a bacterial quorum sensing (QS) inhibitor, a plausible biological target given the known activities of structurally related β-keto esters. By comparing its structural features to known QS inhibitors, we can infer its potential for on-target and off-target activities.
Introduction to this compound and its Potential Biological Activity
This compound is a small molecule whose biological activity is not yet extensively documented in publicly available literature. Its structure, combining a reactive β-keto ester moiety with a saturated tetrahydropyran ring, suggests potential interactions with various biological targets. The β-keto ester functional group is a known pharmacophore present in various bioactive compounds, including some with antibacterial properties.
Recent research has highlighted β-keto esters, particularly those with aryl functionalities, as inhibitors of bacterial quorum sensing (QS).[1][2] QS is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for novel antimicrobial therapies.[1][2] Given the structural similarities, it is hypothesized that this compound may also exhibit QS inhibitory activity. Cross-reactivity, in this context, would refer to its potential to inhibit QS in a range of bacterial species or to interact with other enzymes or receptors in host systems.
Comparative Analysis of Quorum Sensing Inhibitory Activity
To contextualize the potential cross-reactivity of this compound, we compare its structure with a series of aryl β-keto esters for which QS inhibitory data against the marine bacterium Vibrio harveyi is available. The inhibitory activity is measured as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
While no direct experimental data for this compound is available, its structure is presented alongside known active compounds to facilitate a structure-activity relationship (SAR) discussion. The replacement of an aryl group with a tetrahydropyran ring is a key structural difference that would be expected to influence activity. The tetrahydropyran ring, being a saturated heterocycle, may offer different steric and electronic properties compared to a flat, aromatic phenyl ring, potentially altering its binding affinity for QS receptors.
| Compound Name | Structure | Target Organism | IC50 (µM) | Reference |
| This compound | This compound | Vibrio harveyi (predicted) | N/A | N/A |
| Ethyl benzoylacetate | Chemical structure of Ethyl benzoylacetate | Vibrio harveyi BB120 | > 125 | [1][2] |
| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Chemical structure of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Vibrio harveyi BB120 | 23 ± 4 | [1][2] |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Chemical structure of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Vibrio harveyi BB120 | 38 ± 5 | [1][2] |
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | Chemical structure of Ethyl 3-(4-bromophenyl)-3-oxopropanoate | Vibrio harveyi BB120 | 45 ± 6 | [1][2] |
| Ethyl 3-(4-iodophenyl)-3-oxopropanoate | Chemical structure of Ethyl 3-(4-iodophenyl)-3-oxopropanoate | Vibrio harveyi BB120 | 34 ± 3 | [1][2] |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Chemical structure of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Vibrio harveyi BB120 | 53 ± 7 | [1][2] |
Note: The IC50 values for the comparator compounds were determined using a Vibrio harveyi bioluminescence assay. The activity of this compound is yet to be experimentally determined.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of this compound, a series of standardized assays can be employed. The following protocols outline methods for evaluating quorum sensing inhibition, which can be adapted to test against a panel of different bacterial species to assess the spectrum of activity.
Vibrio harveyi Bioluminescence Inhibition Assay
This assay is used to quantify the inhibition of quorum sensing-regulated bioluminescence in the marine bacterium Vibrio harveyi.
Materials:
-
Vibrio harveyi BB120 strain
-
Luria-Bertani (LB) broth supplemented with 2% NaCl
-
96-well microtiter plates (white, clear-bottom for luminescence readings)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known QS inhibitor)
-
Negative control (solvent vehicle)
-
Luminometer
Procedure:
-
Culture Preparation: Inoculate V. harveyi BB120 in LB broth and grow overnight at 30°C with shaking.
-
Assay Setup: Dilute the overnight culture to an optical density at 600 nm (OD600) of approximately 0.1.
-
Compound Addition: In a 96-well plate, add serial dilutions of the test compound. Include wells for positive and negative controls.
-
Inoculation: Add the diluted V. harveyi culture to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 6-8 hours).
-
Measurement: Measure both the OD600 to assess bacterial growth and the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the OD600 values to account for any effects on bacterial growth. Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.[1][2]
Chromobacterium violaceum Violacein Inhibition Assay
This assay utilizes the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein under the control of quorum sensing. Inhibition of violacein production without affecting bacterial growth is indicative of QS inhibition.[3][4][5]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
Solvent control
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C.
-
Assay Setup: Prepare serial dilutions of the test compound in LB broth in a 96-well plate.
-
Inoculation: Inoculate each well with the C. violaceum overnight culture diluted to a starting OD600 of approximately 0.1.
-
Incubation: Incubate the plate at 30°C for 24-48 hours, or until the purple pigment is well-developed in the control wells.
-
Growth Measurement: Measure the OD600 to assess bacterial growth.
-
Violacein Quantification:
-
Centrifuge the plate to pellet the bacterial cells.
-
Remove the supernatant and add a fixed volume of a solvent (e.g., DMSO or ethanol) to each well to extract the violacein from the cells.
-
Measure the absorbance of the extracted violacein at a specific wavelength (e.g., 585-595 nm).
-
-
Data Analysis: Normalize the violacein absorbance to the OD600 to correct for any growth inhibition. Calculate the percentage of violacein inhibition and determine the IC50 value.[3][4][5]
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for quorum sensing inhibition assay.
References
- 1. Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
Benchmarking Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate performance in reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate and its Alternatives
The alternatives selected for comparison are:
-
Ethyl acetoacetate
-
Methyl acetoacetate
-
Ethyl benzoylacetate
The performance of these compounds is evaluated based on reaction yields and conditions, providing a framework for researchers to select the most appropriate reagent for their synthetic needs. The structural difference of this compound, specifically the bulky, non-aromatic tetrahydropyranyl group, is expected to influence its reactivity due to steric and electronic effects compared to the benchmarked alternatives.
Hantzsch Pyridine Synthesis: A Comparative Overview
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are precursors to a wide array of pyridine derivatives of significant interest in medicinal chemistry. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.
Performance Comparison of β-Keto Esters in Hantzsch Pyridine Synthesis
| β-Keto Ester | Aldehyde | Nitrogen Source | Catalyst/Solvent | Time (h) | Yield (%) |
| Ethyl acetoacetate | Benzaldehyde | Ammonium Acetate | p-Toluenesulfonic acid / Aqueous Micelles (SDS) | Not Specified | 96[1] |
| Ethyl acetoacetate | Benzaldehyde | Ammonium Carbonate | Glycine-HCl Buffer (pH 2.2) | Not Specified | 98[2] |
| Methyl acetoacetate | Benzaldehyde | Ammonium Carbonate | Glycine-HCl Buffer (pH 2.2) | Not Specified | 95[2] |
| Ethyl benzoylacetate | Benzaldehyde | Ammonium Acetate | Ethanol (Reflux) | 8 | 65[1] |
Note: The yields reported are for the synthesis of the corresponding 1,4-dihydropyridine.
Experimental Protocol: Hantzsch Synthesis with Ethyl Acetoacetate
A representative procedure for the Hantzsch synthesis using ethyl acetoacetate is as follows:
-
In a round-bottom flask, a mixture of benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) is prepared.
-
A glycine-HCl buffer solution (3 mL, pH 2.2) is added to the mixture.[2]
-
The reaction mixture is stirred at a temperature between 50-65 °C.[2]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is diluted with cold water (5 mL) and the precipitated product is collected by filtration.[2]
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.[2]
Hantzsch Pyridine Synthesis Pathway
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Immediate Use by Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, ensuring the safety of researchers, scientists, and drug development professionals, while maintaining regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for structurally similar beta-keto esters and tetrahydropyran derivatives.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the utmost care, assuming it may possess hazardous properties similar to related chemical structures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any potential vapors.[2]
-
Spill Management: In the event of a small spill, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[2][3] Avoid using combustible materials like paper towels for the initial absorption of large quantities. The absorbed material and any contaminated surfaces must be collected in a designated, sealable container for hazardous waste.[2][3] For larger spills, evacuate the area immediately and adhere to your institution's emergency response procedures. Crucially, prevent the chemical from entering drains or waterways.[2][4]
Quantitative Data Summary for Structurally Similar Compounds
| Property | Value | Compound Class Reference |
| Physical State | Liquid | Ethyl Esters, Phenylpropanoates[3] |
| Flash Point | ~72 - 108 °C / 161.6 - 226.4 °F | Ethyl 3-mercaptopropanoate, Ethyl 3-phenylpropionate[3] |
| Boiling Point/Range | ~75 - 249 °C / 167 - 480.2 °F | Ethyl 3-mercaptopropanoate, Ethyl 3-phenylpropionate[3][5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | General for Esters[3][5] |
| Hazard Statements | Causes skin and serious eye irritation. | Polyester Acrylate, Ethyl Propionate[4] |
| May cause an allergic skin reaction. | Polyester Acrylate[4] | |
| Harmful to aquatic life with long-lasting effects. | Polyester Acrylate[4] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and certified hazardous waste disposal service.[2][1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Detailed Methodologies
-
Waste Identification and Collection :
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a clearly labeled and compatible waste container.[2]
-
The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid to prevent leaks and evaporation.[2][1] Do not overfill the container, leaving at least 10% headspace.[1]
-
The label on the container must clearly state "Hazardous Waste" and identify the contents, including the full chemical name.[1][6]
-
-
Waste Segregation :
-
It is critical to segregate this waste stream. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Specifically, keep it separate from incompatible materials such as strong oxidizing agents and strong bases to prevent hazardous reactions.[1][5]
-
-
Storage :
-
Store the sealed waste container in a designated and clearly marked satellite accumulation area within the laboratory.[1]
-
The storage area should be cool, well-ventilated, and secure, with access limited to authorized personnel.[2][1] It should be located away from sources of ignition such as heat, sparks, or open flames.[1][5]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.[2]
-
The generally approved disposal method for such organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2]
-
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your local and institutional regulations, as requirements may vary.
References
Personal protective equipment for handling Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
Essential Safety and Handling Guide for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the potential hazards of its structural components: a beta-keto ester and a tetrahydropyran moiety. Tetrahydropyran itself is known to be a flammable liquid that can form explosive peroxides and may cause skin, eye, and respiratory irritation. Therefore, cautious handling is paramount.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to have the following hazards:
| Hazard Class | GHS Hazard Statement |
| Flammable Liquids | H226 : Flammable liquid and vapor. |
| Skin Corrosion/Irritation | H315 : Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319 : Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 : May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133. | Protects eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-retardant and chemical-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate. | Prevents inhalation of harmful vapors. |
Operational and Handling Plan
Follow these step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed to prevent the formation of peroxides. Store separately from strong oxidizing agents, acids, and bases.
Handling and Use
-
Ventilation : Always handle this compound in a certified chemical fume hood to minimize inhalation of vapors.
-
Grounding : If transferring large quantities, ensure that containers and equipment are properly grounded to prevent static discharge.
-
Avoid Contact : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Hygiene : Wash hands thoroughly after handling.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of the compound.
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
Spill Management
-
Evacuate : Evacuate the area of all non-essential personnel.
-
Ventilate : Ensure adequate ventilation. Remove all sources of ignition.
-
Containment : Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.
-
Collection : Place the absorbed material into a suitable, sealed container for hazardous waste disposal.
-
Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product and Residues | Collect in a designated, labeled, and sealed container for hazardous chemical waste. |
| Contaminated Materials (e.g., gloves, absorbent paper) | Place in a sealed bag or container and dispose of as hazardous waste. |
Disposal Method : All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Disposal Workflow Diagram
Caption: The mandated procedure for the disposal of chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
